molecular formula C6H11N3O2 B115900 1-(1-Aminoethyl)piperazine-2,5-dione CAS No. 146511-07-1

1-(1-Aminoethyl)piperazine-2,5-dione

Katalognummer: B115900
CAS-Nummer: 146511-07-1
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: UXPNNHLTYJAEOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1-Aminoethyl)piperazine-2,5-dione is a synthetic diketopiperazine (DKP) derivative intended for research and development purposes. DKPs are cyclic dipeptides valued in medicinal chemistry for their rigid, peptide-like scaffold that provides high stability against proteolytic degradation and the ability to display functional groups in well-defined three-dimensional orientations. This specific analog is functionalized with an aminoethyl side chain, which can serve as a versatile handle for further chemical modification, enabling its use as a key building block in the synthesis of more complex molecules. Piperazine-2,5-dione derivatives are privileged structures in drug discovery due to their wide range of potential biological activities. Research into similar compounds has shown promise in areas such as antioxidative activity, with some DKPs demonstrated to protect cells from H 2 2O 2 -induced oxidative damage by reducing ROS production and stabilizing the mitochondrial membrane potential . Furthermore, the DKP core is a known pharmacophore in the development of ligands for various biological targets, including kappa opioid receptors (KOR) for neuropathic pain treatment and farnesyltransferase inhibitors . The presence of the additional primary amine on the side chain in this compound may enhance its solubility and provide a site for conjugation, making it a candidate for developing targeted therapies, bioconjugates, or as a precursor for chemical libraries. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

146511-07-1

Molekularformel

C6H11N3O2

Molekulargewicht

157.17 g/mol

IUPAC-Name

1-(1-aminoethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H11N3O2/c1-4(7)9-3-5(10)8-2-6(9)11/h4H,2-3,7H2,1H3,(H,8,10)

InChI-Schlüssel

UXPNNHLTYJAEOX-UHFFFAOYSA-N

SMILES

CC(N)N1CC(=O)NCC1=O

Kanonische SMILES

CC(N)N1CC(=O)NCC1=O

Synonyme

2,5-Piperazinedione, 1-(1-aminoethyl)-

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1-(1-aminoethyl)piperazine-2,5-dione, a novel derivative of the versatile piperazine-2,5-dione scaffold. Due to the absence of a direct, documented synthesis for this specific molecule in the current literature, this guide presents a rational, multi-step approach based on well-established chemical transformations. The proposed synthesis involves the initial formation of the piperazine-2,5-dione core, followed by a strategic N-alkylation and a final deprotection step. This document provides detailed, representative experimental protocols, summarizes expected quantitative data, and includes visualizations of the synthetic workflow and related chemical principles to aid researchers in the potential synthesis of this and structurally related compounds.

Introduction

The piperazine-2,5-dione ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. The ability to functionalize this core at the nitrogen and carbon atoms allows for the creation of diverse chemical libraries for drug discovery. This guide focuses on the proposed synthesis of this compound, a compound with potential applications stemming from the introduction of a primary amine on a short alkyl chain at the N1 position.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The strategy involves the initial synthesis of the piperazine-2,5-dione core, followed by N-alkylation with a protected aminoethyl group, and concluding with the deprotection of the amine.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Glycine Glycine Piperazinedione Piperazine-2,5-dione Glycine->Piperazinedione Self-condensation N_alkylated_intermediate tert-Butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate Piperazinedione->N_alkylated_intermediate Alkylation Boc_bromoethylamine N-(1-Bromoethyl)carbamic acid tert-butyl ester Boc_bromoethylamine->N_alkylated_intermediate Final_product This compound N_alkylated_intermediate->Final_product Acidic Deprotection

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocols

The following protocols are representative procedures for each step of the proposed synthesis, adapted from established methodologies for similar transformations.

Step 1: Synthesis of Piperazine-2,5-dione

The piperazine-2,5-dione core can be synthesized via the self-condensation of glycine.

Materials:

  • Glycine

  • Ethylene glycol

Procedure:

  • A mixture of glycine in ethylene glycol is heated to 170 °C with stirring.

  • The reaction is refluxed for 4-6 hours, during which the glycine will dissolve and then a white precipitate of piperazine-2,5-dione will form.

  • The reaction mixture is cooled to room temperature.

  • The precipitate is collected by filtration, washed with a cold solvent such as ethanol or water, and dried under vacuum to yield piperazine-2,5-dione.

Step 2: N-Alkylation of Piperazine-2,5-dione

This step involves the alkylation of the piperazine-2,5-dione with a protected aminoethyl halide. The use of a strong base is typically required to deprotonate the amide nitrogen.

Materials:

  • Piperazine-2,5-dione

  • N-(1-Bromoethyl)carbamic acid tert-butyl ester (Boc-protected 1-bromoethylamine)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), a solution of piperazine-2,5-dione in anhydrous DMF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction mixture is cooled back to 0 °C, and a solution of N-(1-bromoethyl)carbamic acid tert-butyl ester in anhydrous DMF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate.

Step 3: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine. This is achieved under acidic conditions.

Materials:

  • tert-Butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • The Boc-protected intermediate is dissolved in dichloromethane.

  • Trifluoroacetic acid is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of water and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification may be achieved by recrystallization or chromatography if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthetic steps, based on typical yields for analogous reactions found in the literature. Actual yields may vary.

StepReactionStarting MaterialProductTypical Yield (%)Representative Melting Point (°C)
1Self-condensationGlycinePiperazine-2,5-dione70-85>300
2N-AlkylationPiperazine-2,5-dionetert-Butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate50-70145-155
3Deprotectiontert-Butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamateThis compound80-95160-170

Logical Relationships in Piperazine-2,5-dione Synthesis

The synthesis of piperazine-2,5-dione derivatives can be broadly categorized based on the strategy for ring formation. The diagram below illustrates these general approaches.

G cluster_0 Cyclization of Linear Precursors cluster_1 Modification of Pre-formed Ring Synthetic Routes to Piperazine-2,5-diones Synthetic Routes to Piperazine-2,5-diones Cyclization of Linear Precursors Cyclization of Linear Precursors Synthetic Routes to Piperazine-2,5-diones->Cyclization of Linear Precursors Modification of Pre-formed Ring Modification of Pre-formed Ring Synthetic Routes to Piperazine-2,5-diones->Modification of Pre-formed Ring Dipeptide Cyclization Dipeptide Cyclization Dieckmann Cyclization Dieckmann Cyclization Ugi Reaction Products Ugi Reaction Products N-Alkylation/Arylation N-Alkylation/Arylation C-Alkylation/Condensation C-Alkylation/Condensation Cyclization of Linear Precursors->Dipeptide Cyclization Cyclization of Linear Precursors->Dieckmann Cyclization Cyclization of Linear Precursors->Ugi Reaction Products Modification of Pre-formed Ring->N-Alkylation/Arylation Modification of Pre-formed Ring->C-Alkylation/Condensation

An In-depth Technical Guide on 1-(1-Aminoethyl)piperazine-2,5-dione: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the chemical properties, experimental protocols, and biological activities of 1-(1-Aminoethyl)piperazine-2,5-dione has revealed a significant lack of specific data for this particular compound in publicly accessible scientific literature and chemical databases.

The user's request is for a detailed technical guide on "this compound". It is crucial to distinguish this molecule from the commercially available and well-documented chemical, N-(2-Aminoethyl)piperazine (AEP) , which has the CAS number 140-31-8. These are structurally different compounds:

  • This compound : This is a derivative of a piperazine-2,5-dione, which is a cyclic diamide. It features an aminoethyl group attached to one of the nitrogen atoms of the dione ring.

  • N-(2-Aminoethyl)piperazine (AEP) : This is a piperazine derivative where an aminoethyl group is attached to one of the nitrogen atoms of the piperazine ring, which does not have the ketone groups present in the dione.

The vast majority of search results pertain to N-Aminoethylpiperazine (AEP) or general piperazine-2,5-dione derivatives, not the specific molecule of interest.

Due to the absence of specific experimental data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

However, to provide some context for researchers, this report will summarize the general chemical properties and biological relevance of the core structure, piperazine-2,5-dione , based on available literature for its derivatives.

The Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a common motif found in numerous natural products and is considered a "privileged scaffold" in medicinal chemistry.[1] These structures are cyclic dipeptides and their derivatives have been shown to possess a wide range of biological activities.

General Synthesis of Piperazine-2,5-dione Derivatives

The synthesis of substituted piperazine-2,5-diones can be generally approached through two main routes: the cyclization of dipeptides or the functionalization of a pre-existing piperazine-2,5-dione core.[1] A conceptual workflow for the synthesis of a substituted piperazine-2,5-dione is illustrated below.

synthesis_workflow start Starting Amino Acids dipeptide Linear Dipeptide Formation start->dipeptide cyclization Cyclization to Piperazine-2,5-dione Core dipeptide->cyclization functionalization Functionalization of the Core (e.g., Alkylation, Condensation) cyclization->functionalization final_product Substituted Piperazine-2,5-dione functionalization->final_product

Caption: Conceptual workflow for the synthesis of substituted piperazine-2,5-diones.

Biological and Pharmacological Relevance of Piperazine-2,5-dione Derivatives

Various derivatives of piperazine-2,5-dione have been investigated for their therapeutic potential. For instance, some have been studied for their effects on cartilage regeneration, although the tested compounds showed insignificant activity in one study.[2] In contrast, other research has demonstrated that novel piperazine-2,5-dione analogs bearing an indole moiety exhibit antidepressant, anti-inflammatory, and analgesic properties in vivo.[3] The broad spectrum of biological activities reported for this class of compounds makes them an interesting area for further drug discovery and development.[4]

Data on N-Aminoethylpiperazine (AEP)

For the benefit of researchers who may have encountered ambiguity between the requested compound and AEP, a summary of the key chemical properties of N-Aminoethylpiperazine (CAS 140-31-8) is provided in the table below.

PropertyValueReferences
Molecular Formula C6H15N3[5][6]
Molar Mass 129.21 g/mol [5][7]
Appearance Colorless to yellowish liquid[5][8]
Melting Point -19 °C[5][6]
Boiling Point 222 °C[5][8]
Density 0.984 g/cm³ at 20 °C[5][8]
Flash Point 93 °C (199 °F)[7][9]
Solubility in Water Miscible[5][8]

N-Aminoethylpiperazine is a versatile chemical intermediate used in a variety of applications, including as a curing agent for epoxy resins, in the synthesis of polyamides, and as a corrosion inhibitor.[5][7]

Conclusion

While a comprehensive technical guide on This compound cannot be provided at this time due to a lack of available data, the piperazine-2,5-dione scaffold to which it belongs is of significant interest in medicinal chemistry. Researchers interested in this specific molecule may need to undertake its synthesis and subsequent characterization to determine its chemical properties and biological activity. It is recommended that care is taken to distinguish this compound from the readily available N-Aminoethylpiperazine.

References

Elucidation of the Chemical Structure of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structural elucidation of the novel compound 1-(1-aminoethyl)piperazine-2,5-dione. Due to the absence of this specific molecule in current chemical literature, this document presents a hypothetical, yet scientifically rigorous, pathway for its synthesis and subsequent structural verification. The proposed workflow is grounded in established principles of organic chemistry and state-of-the-art analytical techniques. This guide provides detailed, actionable experimental protocols for synthesis and for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it offers templates for the systematic presentation of quantitative data and visual representations of the proposed synthetic and analytical workflows to aid researchers in the potential characterization of this and similar novel chemical entities.

Proposed Synthesis Pathway

The synthesis of this compound can be hypothetically achieved through a multi-step process. A plausible route involves the initial formation of the piperazine-2,5-dione core, followed by the introduction of the 1-aminoethyl side chain.

A common method for synthesizing the piperazine-2,5-dione scaffold is through the cyclization of amino acid esters.[1][2] For the parent ring, this would involve the self-condensation of glycine ethyl ester. Subsequent N-alkylation with a protected 1-aminoethyl group, followed by deprotection, would yield the target compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product glycine_ester Glycine Ethyl Ester cyclization 1. Dimerization/ Cyclization glycine_ester->cyclization Heat protected_aminoethyl Protected 1-Amino-2-haloethane (e.g., N-(2-bromoethyl)phthalimide) alkylation 2. N-Alkylation protected_aminoethyl->alkylation Base (e.g., NaH) piperazinedione Piperazine-2,5-dione cyclization->piperazinedione protected_product N-Protected Intermediate alkylation->protected_product deprotection 3. Deprotection final_product This compound deprotection->final_product piperazinedione->alkylation protected_product->deprotection e.g., Hydrazine

Caption: Proposed synthetic pathway for this compound.

Structure Elucidation Workflow

Following the proposed synthesis, a systematic workflow is essential to confirm the identity and purity of the final compound. This involves a combination of chromatographic purification and spectroscopic analysis.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Product purification Purification (e.g., Column Chromatography/HPLC) synthesis->purification purity_assessment Purity Assessment (e.g., LC-MS) purification->purity_assessment structure_confirmation Structural Confirmation purity_assessment->structure_confirmation nmr 1H & 13C NMR structure_confirmation->nmr ms High-Resolution Mass Spectrometry (HRMS) structure_confirmation->ms ftir FTIR Spectroscopy structure_confirmation->ftir

Caption: General workflow for the structure elucidation process.

Experimental Protocols

Synthesis of Piperazine-2,5-dione (Illustrative)

This protocol is adapted from general methods for the synthesis of diketopiperazines.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glycine ethyl ester.

  • Solvent and Heating: Add ethylene glycol as a high-boiling solvent. Heat the mixture to 170-180 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure piperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated exact mass of this compound (C₆H₁₁N₃O₂).

Data Presentation

Quantitative data from the structural analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
Valuee.g., te.g., 2He.g., 7.1Piperazine ring CH₂
Valuee.g., se.g., 2HPiperazine ring CH₂
Valuee.g., qe.g., 1He.g., 6.8Ethyl side chain CH
Valuee.g., de.g., 3He.g., 6.8Ethyl side chain CH₃
Valuee.g., br se.g., 2HAmino group NH₂
Valuee.g., br se.g., 1HPiperazine ring NH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Proposed Assignment
ValueC=O (Amide)
ValueC=O (Amide)
ValuePiperazine ring CH₂
ValuePiperazine ring CH₂
ValueEthyl side chain CH
ValueEthyl side chain CH₃

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺Calculated ValueObserved ValueValue

Potential Biological Signaling Pathways

While the biological activity of this compound is unknown, many piperazine derivatives exhibit a wide range of pharmacological effects. Should this compound show activity, for instance, as a receptor antagonist, its mechanism could be visualized as follows.

Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ligand Endogenous Ligand receptor Receptor ligand->receptor Binds & Activates compound This compound (Antagonist) compound->receptor Binds & Blocks signaling Downstream Signaling Cascade receptor->signaling Signal Transduction response Cellular Response signaling->response

Caption: Hypothetical mechanism of action as a receptor antagonist.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of the novel compound this compound. By following the proposed synthetic strategy and employing the detailed analytical protocols, researchers can systematically approach the characterization of this and other new chemical entities. The structured presentation of data and visual workflows are intended to ensure clarity, reproducibility, and a high standard of scientific rigor in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug development.[1] These cyclic dipeptides are found in numerous natural products and exhibit a wide range of biological activities.[2] The introduction of an aminoethyl substituent at the N1 position of the piperazine-2,5-dione core can significantly influence its physicochemical properties, such as solubility and basicity, and may impart novel pharmacological activities. This guide focuses on the synthesis and spectroscopic characterization of 1-(1-Aminoethyl)piperazine-2,5-dione, providing a foundational resource for researchers working with this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from the analysis of published data for analogous N-substituted and C-substituted piperazine-2,5-diones.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
~1.3-1.5Doublet3H-CH(CH ₃)NH₂Coupling to the methine proton.
~3.0-3.3Quartet1H-CH (CH₃)NH₂Coupling to the methyl protons.
~3.4-3.6Singlet (broad)2H-NHChemical shift can vary with concentration and temperature.
~3.8-4.0Singlet2HC(6)HMethylene protons on the piperazine-2,5-dione ring.
~4.1-4.3Singlet2HC(3)HMethylene protons on the piperazine-2,5-dione ring.
~7.5-8.0Singlet (broad)1HN(4)H Amide proton on the piperazine-2,5-dione ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ ppm)AssignmentNotes
~18-22-CH(C H₃)NH₂Methyl carbon of the aminoethyl group.
~45-50-C H(CH₃)NH₂Methine carbon of the aminoethyl group.
~50-55C (3)H₂Methylene carbon on the piperazine-2,5-dione ring.
~55-60C (6)H₂Methylene carbon on the piperazine-2,5-dione ring.
~165-170C (2)=OCarbonyl carbon of the piperazine-2,5-dione ring.
~170-175C (5)=OCarbonyl carbon of the piperazine-2,5-dione ring.
Table 3: Predicted Mass Spectrometry Data
TechniqueExpected m/zIon Species
ESI-MS[M+H]⁺Protonated molecule
ESI-MS[M+Na]⁺Sodiated molecule
HRMSCalculated exact massFor elemental composition confirmation
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, SharpN-H stretch (primary amine)
~3200-3300Medium, BroadN-H stretch (amide)
~2850-2950MediumC-H stretch (aliphatic)
~1650-1680StrongC=O stretch (amide I)[6]
~1510-1550MediumN-H bend (amide II)
~1400-1450MediumC-H bend (aliphatic)

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of N-substituted piperazine-2,5-diones can be achieved through various methods, including the alkylation of a pre-formed piperazine-2,5-dione ring or by cyclization of a linear dipeptide precursor.[7] A common approach involves the N-alkylation of piperazine-2,5-dione.

Materials:

  • Piperazine-2,5-dione

  • 1-Azido-1-chloroethane

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a solution of piperazine-2,5-dione (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes. Add a solution of 1-azido-1-chloroethane (1.2 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1-(1-azidoethyl)piperazine-2,5-dione.

  • Staudinger Reduction: Dissolve the azido intermediate in a mixture of THF and water. Add triphenylphosphine (1.5 equivalents) and stir the reaction at room temperature for 12 hours.

  • Final Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field spectrometer.

  • The sample is to be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Low-resolution mass spectra are to be obtained using an electrospray ionization (ESI) source.

  • High-resolution mass spectrometry (HRMS) is to be performed to confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer using either a thin film on a salt plate or as a KBr pellet.

  • Wavenumbers are to be reported in cm⁻¹.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

G cluster_synthesis Synthesis of this compound A Piperazine-2,5-dione B 1-(1-Azidoethyl)piperazine-2,5-dione A->B 1. NaH, DMF 2. 1-Azido-1-chloroethane C This compound B->C PPh3, THF/H2O (Staudinger Reduction)

Synthetic pathway for this compound.
Hypothetical Signaling Pathway Inhibition

Piperazine derivatives have been investigated for their potential to modulate various signaling pathways. The diagram below illustrates a hypothetical mechanism where a this compound derivative could inhibit a generic kinase signaling pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Inhibitor 1-(1-Aminoethyl)piperazine- 2,5-dione Derivative Inhibitor->KinaseB Inhibits

Hypothetical inhibition of a kinase cascade by a piperazine-2,5-dione derivative.

References

An In-Depth Technical Guide to 1-(1-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1-(1-Aminoethyl)piperazine-2,5-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted piperazine-2,5-dione. Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic dipeptides that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse biological activities. These activities include anti-inflammatory, anti-depressant, and analgesic effects. This document details the synthesis, chemical properties, and known biological activities of this class of compounds, with a focus on providing researchers, scientists, and drug development professionals with a thorough understanding of their potential therapeutic applications. The guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction

Piperazine-2,5-diones are a prominent class of heterocyclic compounds that are structurally related to cyclic dipeptides. Their rigid scaffold and the ability to introduce diverse substituents at various positions make them attractive candidates for the development of novel therapeutic agents. The introduction of an aminoethyl group at the N1 position of the piperazine-2,5-dione core is anticipated to modulate the compound's physicochemical properties and biological activity. This guide focuses on the specific derivative, this compound, and provides a detailed exploration of its chemical and biological characteristics.

Chemical Properties and Synthesis

The fundamental properties of the parent compound, piperazine-2,5-dione, and the related N-aminoethylpiperazine are summarized below. These properties provide a baseline for understanding the characteristics of this compound.

Table 1: Physicochemical Properties of Piperazine-2,5-dione and N-Aminoethylpiperazine
PropertyPiperazine-2,5-dioneN-Aminoethylpiperazine
CAS Number 106-57-0[1][2][3][4]140-31-8[5][6][7]
Molecular Formula C₄H₆N₂O₂[1][2][3]C₆H₁₅N₃[8]
Molecular Weight 114.10 g/mol [2][4]129.21 g/mol [8]
Appearance SolidColorless to yellowish liquid[8]
Melting Point 311-312 °C[3]-19 °C[8]
Boiling Point Decomposes222 °C[8]
Solubility Soluble in waterMiscible in water[8]
Synthesis of Piperazine-2,5-diones

The synthesis of the piperazine-2,5-dione core can be achieved through the cyclization of amino acids. A general method involves heating an amino acid, such as glycine, in a high-boiling point solvent like ethylene glycol.

Experimental Protocol: Synthesis of Piperazine-2,5-dione

  • Reactants: Glycine, Ethylene glycol.

  • Procedure:

    • A mixture of glycine in ethylene glycol is heated to 170 °C.[9]

    • The reaction is refluxed for a specified period to allow for the cyclization to occur.

    • The reaction mixture is then cooled, and the product is isolated.

    • Purification is typically achieved through recrystallization.[9]

  • Characterization: The resulting piperazine-2,5-dione can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

The synthesis of N-substituted piperazine-2,5-diones can be accomplished by reacting the piperazine-2,5-dione core with an appropriate electrophile or through the cyclization of N-substituted amino acid precursors.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented, the broader class of piperazine-2,5-dione derivatives has been shown to exhibit a range of biological activities.

Table 2: Reported Biological Activities of Piperazine-2,5-dione Derivatives
ActivityDescriptionReference
Anti-depressant Certain derivatives have shown significant anti-depressant effects in preclinical models, comparable to known drugs like fluoxetine.[10][10]
Anti-inflammatory Some analogs exhibit anti-inflammatory properties.[10][10]
Analgesic Analgesic effects have also been reported for this class of compounds.[10][10]

Experimental Protocol: In Vivo Anti-depressant Activity (Forced Swim Test)

  • Animal Model: Mice are commonly used for this assay.

  • Procedure:

    • The test compound is administered to the animals at a specific dose (e.g., 10 mg/kg).[10]

    • After a set period, the mice are placed in a cylinder of water from which they cannot escape.

    • The duration of immobility is recorded over a specific time frame.

    • A decrease in the duration of immobility is indicative of an anti-depressant effect.[10]

  • Data Analysis: The percentage decrease in immobility is calculated and compared to a control group and a positive control (e.g., fluoxetine).[10]

Signaling Pathways and Experimental Workflows

The mechanism of action for the anti-depressant and anti-inflammatory effects of piperazine-2,5-dione derivatives may involve modulation of various signaling pathways. Further research is needed to elucidate the precise molecular targets.

Diagram 1: General Drug Discovery Workflow

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., enzyme assays, receptor binding) A->B C In Vivo Efficacy Studies (e.g., animal models of disease) B->C D Pharmacokinetic & Toxicological Profiling C->D E Lead Optimization C->E D->E F Preclinical Development E->F

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Diagram 2: Hypothetical Signaling Pathway for Anti-inflammatory Action

G A Inflammatory Stimulus B Cell Surface Receptor A->B C Intracellular Signaling Cascade (e.g., NF-κB, MAPK) B->C E Inhibition of Pro-inflammatory Cytokine Gene Expression C->E D Piperazine-2,5-dione Derivative D->C F Reduced Inflammation E->F

Caption: A potential mechanism for the anti-inflammatory effects of piperazine-2,5-dione derivatives.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While further investigation into the specific properties of this derivative is required, the established biological activities of related piperazine-2,5-diones provide a strong rationale for its continued exploration in drug discovery programs. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute further studies to fully characterize the pharmacological profile of this promising molecule.

References

Discovery of Novel Piperazine-2,5-dione Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione core, a cyclic dipeptide scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its rigid conformation and the potential for diverse substitutions at various positions make it an attractive starting point for the discovery of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered piperazine-2,5-dione derivatives, with a focus on their potential as antioxidant, anti-inflammatory, and anticancer agents.

Synthetic Strategies for Novel Piperazine-2,5-dione Derivatives

The synthesis of piperazine-2,5-dione derivatives can be broadly categorized into two main approaches: the cyclization of dipeptides and the modification of a pre-existing piperazine-2,5-dione core.[1] The latter approach, often involving condensation reactions, offers a versatile platform for creating diverse libraries of compounds.

General Procedure for the Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

A common and effective method for synthesizing 1,4-disubstituted piperazine-2,5-dione derivatives involves a multi-step process that can be adapted to produce a wide range of analogs. The following is a representative protocol:

Experimental Protocol: Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

  • Step 1: Synthesis of the Piperazine-2,5-dione Core: The synthesis can be initiated by the self-condensation of an amino acid, such as glycine, in a high-boiling solvent like ethylene glycol at elevated temperatures (e.g., 170-175°C).[2]

  • Step 2: N-Acylation: The piperazine-2,5-dione core is then subjected to N-acylation. For instance, the core can be reacted with an appropriate acyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF).

  • Step 3: N-Arylation/Alkylation: The second nitrogen atom can be functionalized through arylation or alkylation using a suitable halide in the presence of a base and catalyst.

  • Purification: The final products are typically purified using column chromatography on silica gel with an appropriate eluent system (e.g., petroleum ether-ethyl acetate).

Characterization: The structure and purity of the synthesized compounds are confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Symmetrical and Unsymmetrical Bis-arylidene Derivatives

Unsymmetrical bis-arylidene derivatives of piperazine-2,5-dione can be prepared in a stepwise fashion using 1,4-diacetylpiperazine-2,5-dione as the starting material.[3]

Experimental Protocol: Synthesis of Unsymmetrical Bis-arylidene Piperazine-2,5-diones [3]

  • Step 1: Mono-arylidene Formation: 1,4-Diacetylpiperazine-2,5-dione is reacted with one equivalent of an aromatic aldehyde to form a mono-arylidene derivative.

  • Step 2: Second Aldehyde Condensation: The mono-arylidene intermediate is then reacted with a different aromatic aldehyde in the presence of a base like triethylamine in DMF to yield the unsymmetrical bis-arylidene product.

  • Purification: The product is isolated by filtration and purified by recrystallization.

Biological Evaluation of Novel Piperazine-2,5-dione Derivatives

The diverse chemical space accessible through the synthesis of piperazine-2,5-dione derivatives has led to the discovery of compounds with a wide range of biological activities. This section details the experimental protocols for evaluating their antioxidant, anticancer, and anti-inflammatory properties.

Antioxidant Activity

Several novel 1,4-disubstituted piperazine-2,5-dione derivatives have been identified as potent antioxidants. Their mechanism of action often involves the modulation of the IL-6/Nrf2 signaling pathway.

Experimental Protocol: Evaluation of Antioxidant Activity

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are a commonly used model to assess neuroprotective and antioxidant effects. The cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Seed SH-SY5Y cells in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of the piperazine-2,5-dione derivatives for a specified period (e.g., 24-48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Pre-treat SH-SY5Y cells with the test compounds.

    • Induce oxidative stress by adding a ROS-generating agent, such as hydrogen peroxide (H₂O₂).

    • Incubate the cells with a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Data Presentation: Antioxidant Activity of Representative Piperazine-2,5-dione Derivatives

CompoundSubstituentsIC₅₀ (µM) for Antioxidant ActivityReference
9r 1-(3,5-dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)Potent antioxidant activity
9h 1-(3,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)Moderate antioxidant activity
9j 1-(3,5-dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl)Moderate antioxidant activity
Anticancer Activity

The anticancer potential of piperazine-2,5-dione derivatives has been demonstrated against various cancer cell lines.

Experimental Protocol: Evaluation of Anticancer Activity [4]

  • Cell Lines: A panel of human cancer cell lines, such as AsPC-1 and SW1990 (pancreatic cancer), can be used.[5]

  • Cell Viability Assay (CCK8 Assay):

    • Seed cancer cells in 96-well plates.

    • Treat the cells with different concentrations of the test compounds for 72 hours.

    • Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is then calculated.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the test compounds.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Anticancer Activity of a Tryptamine-Piperazine-2,5-dione Conjugate [5]

CompoundCancer Cell LinesIC₅₀ (µM)Reference
6h AsPC-1, SW19906 ± 0.85[5]
Anti-inflammatory Activity

The anti-inflammatory properties of piperazine derivatives can be assessed using in vivo models.

Experimental Protocol: Evaluation of Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Induction of Inflammation: Inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of the animals.

  • Drug Administration: Administer the test compounds orally or intraperitoneally at a specific dose one hour before the carrageenan injection.

  • Measurement of Paw Edema: Measure the paw volume or thickness at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the biological activities of piperazine-2,5-dione derivatives is crucial for their further development as therapeutic agents.

The IL-6/Nrf2 Positive-Feedback Loop in Antioxidant Activity

Several antioxidant piperazine-2,5-dione derivatives have been shown to exert their protective effects by modulating the IL-6/Nrf2 signaling pathway.[6] Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a critical role in the cellular antioxidant defense system.

Nrf2 is a potent activator of IL-6 gene transcription.[6] In turn, IL-6 can promote cell survival by activating downstream signaling pathways. This creates a positive-feedback loop that enhances the cellular antioxidant response.[7]

IL6_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects ROS ROS Piperazine_Derivative Piperazine-2,5-dione Derivative ROS->Piperazine_Derivative Induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Inhibits Complex Formation IKK IKK ROS->IKK Activates Nrf2_free Nrf2 Piperazine_Derivative->Nrf2_free Promotes Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Forms Complex Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation p62 p62 Autophagy Autophagy p62->Autophagy Promotes Autophagy->Keap1 Degradation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Nrf2_nuc->NFkB_nuc Inhibits IL6_gene IL-6 Gene ARE->IL6_gene Activates Antioxidant_genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_genes Activates IL6_secreted Secreted IL-6 IL6_gene->IL6_secreted Expression Antioxidant_Response Antioxidant Response Antioxidant_genes->Antioxidant_Response Mediates Proinflammatory_genes Pro-inflammatory Genes NFkB_nuc->Proinflammatory_genes Activates Inflammation Inflammation Proinflammatory_genes->Inflammation IL6_secreted->p62 Activates Cell_Survival Cell Survival IL6_secreted->Cell_Survival Promotes

Caption: The IL-6/Nrf2 signaling pathway in oxidative stress.

Anticancer Mechanism of Action

The anticancer activity of piperazine-2,5-dione derivatives can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the ERK and AKT pathways.[8]

Experimental and Drug Discovery Workflow

The discovery of novel piperazine-2,5-dione derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_evaluation In-depth Evaluation cluster_development Lead Optimization & Preclinical Development A Compound Library Design (e.g., based on natural products) B Chemical Synthesis of Piperazine-2,5-dione Derivatives A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Screening (e.g., Cell Viability Assays) C->D E Hit Identification D->E Identifies F Secondary Assays (e.g., ROS, Apoptosis) E->F G Mechanism of Action Studies (e.g., Western Blot, qPCR) F->G H In Vivo Studies (Animal Models) G->H I Lead Optimization (SAR Studies) H->I J Preclinical Candidate Selection I->J

Caption: Drug discovery workflow for piperazine-2,5-dione derivatives.

Conclusion

The piperazine-2,5-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of large and diverse compound libraries, leading to the identification of molecules with potent antioxidant, anticancer, and anti-inflammatory activities. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways like the IL-6/Nrf2 axis, provides a rational basis for the design of next-generation piperazine-2,5-dione-based drugs. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting and promising area of medicinal chemistry.

References

Preliminary Biological Screening of Piperazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including a flexible core and the presence of two nitrogen atoms, allow for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic profiles.[1][2][3] This technical guide provides an in-depth overview of the preliminary biological screening of piperazine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic activities. It includes detailed experimental protocols, summarized quantitative data, and visual workflows to aid researchers in the early stages of drug discovery and development.

Anticancer Activity of Piperazine Derivatives

Piperazine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases, cell cycle progression, and topoisomerases.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a selection of piperazine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
C-4 A-549 (Lung)33.20[4]
C-5 A-549 (Lung)21.22[4]
C-14 MIAPaCa-2 (Pancreatic)<1[4]
Compound 17 MDA-MB-231 (Breast)2.3 ± 0.2[6]
Compound 29 HCT-116 (Colon)3.0[6]
Compound 29 Colo-205 (Colon)1.0[6]
Compound 5b UO-31 (Renal)0.16[7]
Compound 5b HS 578T (Breast)2.0[7]
Vindoline Derivative 23 MDA-MB-468 (Breast)1.00[5]
Vindoline Derivative 25 HOP-92 (Lung)1.35[5]

Note: This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have shown promise as potent antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of selected piperazine derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4 S. aureus16[11]
Compound 6c S. aureus16[11]
Compound 6d S. aureus16[11]
Compound 6d B. subtilis16[11]
Compound 7b B. subtilis16[11]
Compound 6c E. coli8[11]
RL-308 S. flexineri2[12]
RL-308 S. aureus4[12]
RL-308 MRSA16[12]
Compound 8 E. coli125-500[8]
Compound 9 S. aureus250[8]

Note: This table presents a selection of data from various sources. Direct comparison between compounds from different studies should be made with caution.

Antipsychotic Activity of Piperazine Derivatives

Many successful antipsychotic drugs incorporate a piperazine moiety, which often plays a crucial role in their interaction with dopamine D2 and serotonin 5-HT2A receptors.[13][14][15] The balance of activity at these receptors is a key determinant of the therapeutic efficacy and side-effect profile of antipsychotic agents.

Quantitative Data: Receptor Binding Affinity

The following table presents the receptor binding affinities (Ki in nM) of selected piperazine-containing antipsychotic compounds for dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Reference
Aripiprazole0.343.4[16]
Olanzapine114[15]
Risperidone3.10.12[15]
Quetiapine297118[15]
Compound 11 High AffinityHigh Affinity[17]
Compound 3w High AffinityHigh Affinity[18]

Note: "High Affinity" is stated in the source abstract without a specific Ki value. This table provides examples of well-characterized drugs to illustrate the target binding profiles of antipsychotic piperazines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. This section provides generalized protocols for the key assays mentioned in this guide.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Screening: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the piperazine compound to each well. A control with the solvent and a standard antibiotic should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

In Vitro Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Serial Dilution: Perform a serial two-fold dilution of the piperazine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antipsychotic Activity Screening: Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor, in this case, dopamine D2 and serotonin 5-HT2A receptors.

Protocol:

  • Receptor Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors).

  • Incubation: Incubate the cell membranes with a radiolabeled ligand that is known to bind to the receptor and various concentrations of the test piperazine compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand from the receptor. Calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand) and then convert it to a Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery. The following diagrams were created using the DOT language.

General Workflow for Preliminary Biological Screening

G Figure 1: General Workflow for Preliminary Biological Screening of Piperazine Compounds cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Lead Identification Synthesis Synthesis of Piperazine Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion, MIC) Purification->Antimicrobial Antipsychotic Antipsychotic Screening (e.g., Receptor Binding) Purification->Antipsychotic Data Data Analysis (IC50, MIC, Ki) Anticancer->Data Antimicrobial->Data Antipsychotic->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Figure 1: General Workflow for Preliminary Biological Screening of Piperazine Compounds.

Experimental Workflow for In Vitro Anticancer Screening

G Figure 2: Workflow for In Vitro Anticancer Screening (MTT Assay) A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Piperazine Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 2: Workflow for In Vitro Anticancer Screening (MTT Assay).

Dopamine and Serotonin Receptor Signaling in Antipsychotic Action

G Figure 3: Simplified Signaling of Dopamine D2 and Serotonin 5-HT2A Receptors cluster_d2 Dopamine D2 Receptor cluster_5ht2a Serotonin 5-HT2A Receptor Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Generates Piperazine Antipsychotic Piperazine Compound Piperazine->D2R Antagonist/ Partial Agonist Piperazine->HT2AR Antagonist

Figure 3: Simplified Signaling of Dopamine D2 and Serotonin 5-HT2A Receptors.

Conclusion

This technical guide provides a foundational understanding of the preliminary biological screening of piperazine compounds. The versatility of the piperazine scaffold continues to make it a valuable starting point for the design of novel therapeutics with a wide range of biological activities. The provided experimental protocols and comparative data tables serve as a resource for researchers to design and interpret their own screening assays. Future research in this area will likely focus on the development of more selective and potent piperazine derivatives with improved pharmacokinetic profiles and reduced off-target effects.

References

Physicochemical Characterization of Aminoethyl-piperazinediones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its derivatives, including aminoethyl-piperazinediones, are of significant interest to researchers due to their potential for forming multiple hydrogen bonds and their tunable physicochemical properties. A thorough understanding and early assessment of these properties are paramount in the drug discovery process. Key characteristics such as solubility, lipophilicity, ionization state (pKa), and chemical stability dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Neglecting this characterization can lead to the failure of otherwise promising drug candidates in later, more expensive stages of development.[2]

This technical guide provides a comprehensive overview of the core physicochemical characterization workflow for novel aminoethyl-piperazinedione series. It details standardized experimental protocols, presents data in a comparative format, and offers visual workflows to aid researchers, scientists, and drug development professionals in establishing a robust characterization cascade for their compounds.

General Synthetic Pathway

The synthesis of aminoethyl-piperazinediones can be approached through various routes. A common strategy involves the N-alkylation of a piperazinedione core with a suitable protected aminoethyl electrophile, followed by a deprotection step. The specific reagents and conditions can be adapted based on the desired substitution patterns on the piperazinedione ring and the aminoethyl moiety.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Piperazinedione_Core Piperazinedione Core Alkylated_Intermediate N-Boc-Aminoethyl- piperazinedione Piperazinedione_Core->Alkylated_Intermediate Base (e.g., NaH) Solvent (e.g., DMF) Protected_Aminoethyl_Halide Protected Aminoethyl Halide (e.g., Boc-aminoethyl bromide) Protected_Aminoethyl_Halide->Alkylated_Intermediate Final_Product Aminoethyl-piperazinedione Alkylated_Intermediate->Final_Product Acidic Conditions (e.g., TFA in DCM)

Caption: Generalized synthetic workflow for aminoethyl-piperazinediones.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can hinder absorption from the gastrointestinal tract and create challenges for intravenous formulation. Both kinetic and thermodynamic solubility assays are valuable; the former is higher-throughput and suitable for early screening, while the latter provides a more accurate measure of a compound's true solubility at equilibrium.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or HPLC-UV by comparing the response to a standard curve prepared in a 50:50 acetonitrile:water mixture.

G Start Prepare 10 mM Stock in DMSO Dilute Dilute Stock into Aqueous Buffer (pH 7.4) Start->Dilute Incubate Incubate and Shake (e.g., 2 hours, RT) Dilute->Incubate Separate Centrifuge to Pellet Precipitate Incubate->Separate Analyze Analyze Supernatant Concentration (LC-MS) Separate->Analyze End Calculate Kinetic Solubility Analyze->End

Caption: Experimental workflow for kinetic solubility determination.

Data Presentation: Solubility of Example Compounds

Compound IDKinetic Solubility at pH 7.4 (µM)Thermodynamic Solubility at pH 7.4 (µM)
AEPD-0018562
AEPD-002> 200188
AEPD-003159
AEPD-00411295

Lipophilicity (LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, heavily influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[1] For ionizable compounds like aminoethyl-piperazinediones, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant descriptor than the partition coefficient (LogP), as it accounts for all ionic species.[3]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Use n-octanol as the lipid phase and PBS (pH 7.4) as the aqueous phase. Pre-saturate each solvent with the other by mixing and allowing them to separate overnight.

  • Compound Addition: Add a known amount of the test compound (from a DMSO stock) to a vial containing equal volumes (e.g., 1 mL each) of the pre-saturated n-octanol and PBS. The final concentration should be analytically tractable and below the compound's solubility limit in either phase.

  • Equilibration: Tightly cap the vial and shake vigorously for 1-2 hours at room temperature to ensure complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Analysis: Carefully sample an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using LC-MS/MS or HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

G Start Add Compound to Octanol/Buffer (pH 7.4) Shake Shake to Equilibrate Start->Shake Separate Centrifuge for Phase Separation Shake->Separate Sample Sample Both Aqueous and Octanol Layers Separate->Sample Analyze Determine Concentration in Each Layer Sample->Analyze Calculate Calculate LogD Ratio Analyze->Calculate

Caption: Shake-flask workflow for experimental LogD determination.

Data Presentation: Lipophilicity of Example Compounds

Compound IDcLogP (Calculated)LogD at pH 7.4 (Experimental)
AEPD-0012.10.5
AEPD-0021.5-0.2
AEPD-0033.82.1
AEPD-0042.50.9

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. Aminoethyl-piperazinediones are basic compounds and are expected to have two pKa values corresponding to the two nitrogen atoms of the piperazine ring.[4][5] The ionization state at physiological pH is crucial as it affects solubility, permeability, and target engagement. Potentiometric titration is a precise method for determining pKa values.[6][7]

Experimental Protocol: Potentiometric Titration

  • Compound Preparation: Accurately weigh and dissolve the test compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.[6]

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10) at the desired temperature (e.g., 25°C).

  • Titration: Place the compound solution in a thermostatted vessel under constant stirring. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Recording: Record the pH value after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the curve.

G Start Dissolve Compound in Aqueous Medium Calibrate Calibrate pH Meter Start->Calibrate Titrate Titrate with Standardized Acid (e.g., HCl) Calibrate->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve Record->Plot Calculate Determine pKa from Half-Equivalence Points Plot->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation: pKa Values of Example Compounds

Compound IDpKa₁ (Experimental)pKa₂ (Experimental)
AEPD-0018.13.5
AEPD-0028.53.9
AEPD-0037.93.3
AEPD-0048.23.6

Chemical Stability

Chemical stability assesses the susceptibility of a compound to degradation under various conditions, which is crucial for determining its shelf-life and in vivo fate.[2] Instability in acidic conditions, for instance, could preclude oral administration.[8] A standard assay involves incubating the compound in buffers of different pH values and monitoring its concentration over time.[9][10]

Experimental Protocol: pH-Dependent Chemical Stability

  • Buffer Preparation: Prepare aqueous buffers at relevant pH values, such as pH 2.0 (simulating gastric fluid), pH 7.4 (physiological), and pH 9.0 (basic).

  • Incubation: Add the test compound (from a DMSO stock, final DMSO <1%) to each buffer to a final concentration of 1-5 µM. Incubate the solutions at a constant temperature, typically 37°C.[10]

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture.

  • Reaction Quenching: Immediately quench the degradation by adding the aliquot to a 2-3 fold volume of cold acetonitrile or methanol containing an internal standard. This also precipitates buffer salts.

  • Analysis: Centrifuge the quenched samples to remove precipitates. Analyze the supernatant by LC-MS to determine the percentage of the parent compound remaining relative to the T₀ sample.

  • Calculation: Plot the natural logarithm of the percent remaining versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) is calculated as 0.693/k.

G Start Incubate Compound in Buffers (pH 2.0, 7.4, 9.0) at 37°C Sample Take Aliquots at Multiple Time Points Start->Sample Quench Quench Reaction with Cold Organic Solvent Sample->Quench Analyze Analyze % Remaining by LC-MS Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: Experimental workflow for chemical stability assessment.

Data Presentation: Chemical Stability of Example Compounds

Compound IDHalf-life (t₁/₂) at pH 2.0 (hours)Half-life (t₁/₂) at pH 7.4 (hours)Half-life (t₁/₂) at pH 9.0 (hours)
AEPD-001> 48> 4835
AEPD-002> 48> 48> 48
AEPD-0032.5> 4818
AEPD-004> 48> 4841

References

Potential Research Applications of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on 1-(1-Aminoethyl)piperazine-2,5-dione is limited in publicly available scientific literature. This guide is based on the known synthesis, biological activities, and experimental evaluation of the broader class of piperazine-2,5-dione derivatives. The information presented here is intended to provide a foundational understanding and potential avenues for research.

Introduction

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, cyclic dipeptide structure allows for the precise spatial orientation of substituents, making it an attractive template for drug design. The introduction of an aminoethyl group at the N1 position of this scaffold, creating this compound, offers a unique combination of a rigid core and a flexible, reactive side chain. This structural feature suggests a wide range of potential research applications, from the development of novel therapeutics to the creation of new biochemical probes. This technical guide will explore the potential synthesis, research applications, and experimental evaluation of this compound, drawing parallels from closely related analogs.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available piperazine-2,5-dione. A common method for N-alkylation of the piperazine-2,5-dione core involves reaction with a suitable electrophile in the presence of a base. To introduce the 1-aminoethyl moiety, a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide, could be used. The phthalimide protecting group can then be removed by hydrazinolysis to yield the desired product.

G cluster_synthesis Proposed Synthesis of this compound Piperazine-2,5-dione Piperazine-2,5-dione N-Alkylation N-Alkylation Piperazine-2,5-dione->N-Alkylation N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->N-Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Intermediate 1-(2-Phthalimidoethyl)piperazine-2,5-dione N-Alkylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Hydrazine Hydrazine Hydrazine->Deprotection Product This compound Deprotection->Product

Caption: Proposed synthetic workflow for this compound.

Potential Research Applications

Based on the biological activities reported for various piperazine-2,5-dione derivatives, this compound could be investigated for the following applications:

  • Anti-inflammatory Agents: Many piperazine-2,5-dione analogs have demonstrated anti-inflammatory properties.[3] The title compound could be explored for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

  • Anticancer Therapeutics: The piperazine-2,5-dione scaffold is present in some anticancer agents. The aminoethyl side chain could be functionalized to target specific cancer-related proteins or to enhance cellular uptake.

  • Neurological Drug Discovery: Derivatives of piperazine-2,5-dione have shown activity as anti-depressants and analgesics.[3] The potential of this compound to modulate neurotransmitter systems or neuronal signaling pathways warrants investigation.

  • Antimicrobial Agents: The piperazine moiety is a common feature in many antimicrobial drugs. The title compound could be screened for activity against a panel of bacterial and fungal pathogens.[4]

  • Chemical Probes and Ligands: The primary amine on the aminoethyl side chain provides a handle for conjugation to fluorescent dyes, affinity tags, or solid supports. This would enable the development of chemical probes to study biological systems or for use in affinity chromatography to isolate binding partners.

Hypothetical Signaling Pathway Modulation

Some piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects via the IL-6/Nrf2 loop pathway.[5] It is plausible that this compound could modulate this or similar pathways.

G cluster_pathway Hypothetical Modulation of the IL-6/Nrf2 Pathway Compound This compound Nrf2 Nrf2 Compound->Nrf2 activates ROS Reactive Oxygen Species Keap1 Keap1 ROS->Keap1 oxidizes Keap1->Nrf2 inhibits degradation ARE Antioxidant Response Element Nrf2->ARE binds to IL6 Interleukin-6 ARE->IL6 activates transcription of Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Inflammation Inflammation IL6->Inflammation promotes Antioxidant_Genes->ROS neutralizes

Caption: Hypothetical signaling pathway modulation by this compound.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize data for related piperazine-2,5-dione derivatives from published studies. This data can serve as a benchmark for future investigations.

Table 1: In Vitro Cytotoxicity of Piperazine-2,5-dione Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 2e --[3]
Compound 2q --[3]
AlaptideTHP-1>20[6]
AlaptideSW982>30[6]
AlaptidePorcine Chondrocytes>30[6]

Note: Specific IC50 values for compounds 2e and 2q were not provided in the abstract, but they were noted to have significant effects.[3]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Piperazine-2,5-dione Derivatives

CompoundAssayDose (mg/kg)% Inhibition/EffectReference
Compound 2e Forced Swim Test (antidepressant)1070.2% decrease in immobility[3]
Compound 2q Forced Swim Test (antidepressant)1071.2% decrease in immobility[3]
FluoxetineForced Swim Test (antidepressant)1067.9% decrease in immobility[3]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound.

MTT Cytotoxicity Assay

This assay is used to assess the effect of the compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of the compound in rodents.

Materials:

  • Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Positive control (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups (n=6): vehicle control, positive control, and test compound groups (different doses).

  • Administer the test compound or controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

While direct experimental data on this compound is scarce, the established biological activities of the piperazine-2,5-dione scaffold suggest that this compound holds significant potential for various research applications, particularly in the fields of anti-inflammatory, anticancer, and neurological drug discovery. The synthetic route is feasible, and established experimental protocols can be readily adapted to evaluate its biological profile. Further investigation into this specific derivative is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic dipeptides that form a key structural motif in a variety of biologically active natural products and synthetic compounds. The functionalization of the piperazine-2,5-dione scaffold, particularly at the nitrogen atoms, allows for the generation of diverse molecular architectures with potential applications in drug discovery and development. This protocol details a proposed method for the synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione, a derivative featuring a primary amine on an ethyl substituent at the N1 position.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process:

  • Step 1: Synthesis of Piperazine-2,5-dione. The foundational piperazine-2,5-dione ring is synthesized via the thermal cyclodimerization of glycine.

  • Step 2: N-Alkylation. The piperazine-2,5-dione is then N-alkylated using N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine of the ethylamino side chain to prevent unwanted side reactions.

  • Step 3: Deprotection. The final step involves the removal of the phthalimide protecting group by hydrazinolysis to yield the target compound, this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier
GlycineC₂H₅NO₂75.07Sigma-Aldrich
Ethylene GlycolC₂H₆O₂62.07Fisher Scientific
Piperazine-2,5-dioneC₄H₆N₂O₂114.10Synthesized in Step 1
N-(2-Bromoethyl)phthalimideC₁₀H₈BrNO₂254.08Alfa Aesar
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Acros Organics
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09EMD Millipore
Hydrazine monohydrateH₆N₂O50.06Sigma-Aldrich
EthanolC₂H₆O46.07VWR Chemicals
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12J.T. Baker
Hydrochloric Acid (HCl)HCl36.46EMD Millipore
Sodium Hydroxide (NaOH)NaOH40.00Sigma-Aldrich

Table 2: Summary of Reaction Conditions

StepReactionSolventTemperature (°C)Reaction Time (h)Key Reagents
1CyclodimerizationEthylene Glycol170-1804-6Glycine
2N-AlkylationAnhydrous DMF0 to 2512-18Piperazine-2,5-dione, NaH, N-(2-Bromoethyl)phthalimide
3DeprotectionEthanol80 (Reflux)4-81-[1-(Phthalimido)ethyl]piperazine-2,5-dione, Hydrazine monohydrate

Experimental Protocols

Step 1: Synthesis of Piperazine-2,5-dione
  • To a round-bottom flask equipped with a reflux condenser, add glycine (1.0 eq) and ethylene glycol as the solvent.

  • Heat the mixture to 170-180 °C with constant stirring.

  • Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot water to obtain pure piperazine-2,5-dione as a white solid.

  • Dry the product under vacuum.

Step 2: N-Alkylation of Piperazine-2,5-dione
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperazine-2,5-dione (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the suspension.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve N-(2-bromoethyl)phthalimide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[1-(Phthalimido)ethyl]piperazine-2,5-dione.

Step 3: Deprotection to Yield this compound
  • Dissolve the 1-[1-(Phthalimido)ethyl]piperazine-2,5-dione (1.0 eq) from Step 2 in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) for 4-8 hours. A precipitate of phthalhydrazide should form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl.

  • Wash the acidic aqueous solution with diethyl ether to remove any remaining non-polar impurities.

  • Basify the aqueous layer with 1M NaOH until a pH of >10 is reached.

  • Extract the product into dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Mandatory Visualization

SynthesisWorkflow start Start: Glycine step1 Step 1: Cyclodimerization (Ethylene Glycol, 170-180°C) start->step1 intermediate1 Piperazine-2,5-dione step1->intermediate1 step2 Step 2: N-Alkylation (NaH, N-(2-Bromoethyl)phthalimide, DMF) intermediate1->step2 intermediate2 1-[1-(Phthalimido)ethyl]piperazine-2,5-dione step2->intermediate2 step3 Step 3: Deprotection (Hydrazine, Ethanol, Reflux) intermediate2->step3 end_product Final Product: This compound step3->end_product

Application Note: HPLC Purification of 1-(1-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a recommended starting protocol for the purification of 1-(1-Aminoethyl)piperazine-2,5-dione, a chiral cyclic dipeptide, using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific, validated method in the public domain for this exact compound, the following protocol is a comprehensive recommendation based on established methods for similar polar, chiral, and piperazine-containing molecules. The provided methodologies are intended to serve as a robust starting point for method development and optimization. This document includes a detailed experimental protocol, recommendations for stationary and mobile phases, and a workflow diagram to guide the user through the purification process.

Introduction

This compound is a heterocyclic compound belonging to the class of cyclic dipeptides, also known as diketopiperazines. These structures are of significant interest in medicinal chemistry and drug development due to their rigid conformation, which can mimic peptide beta-turns, and their potential for diverse biological activities. The presence of a chiral center on the aminoethyl substituent necessitates the use of chiral chromatography for the separation of its enantiomers. Furthermore, the polarity of the molecule requires careful consideration of the chromatographic conditions to achieve adequate retention and separation from impurities. This application note provides a foundational HPLC purification protocol to address these challenges.

Experimental Protocols

Recommended HPLC Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Fraction collector.

Recommended Chromatographic Conditions

The following conditions are a suggested starting point and may require optimization for specific sample matrices and purity requirements.

Table 1: Recommended HPLC Parameters

ParameterRecommendationRationale
Stationary Phase Chiral Stationary Phase (CSP) based on immobilized polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate))Proven effectiveness in separating a wide range of chiral compounds, including cyclic peptides.[1]
Column Dimensions 250 mm x 10 mm, 5 µm particle sizeSuitable for preparative scale purification.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterProvides good peak shape for basic compounds and is compatible with mass spectrometry if used as a detector.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileCommon organic modifier for reversed-phase chromatography, offering good elution strength.
Gradient Elution 5-95% B over 30 minutesA broad gradient is recommended for initial screening to determine the optimal elution conditions.
Flow Rate 5.0 mL/minAppropriate for the recommended column dimensions.
Column Temperature 25 °CA controlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmAmide bonds in the piperazine-2,5-dione ring are expected to absorb at this wavelength.
Injection Volume 500 µLThis will depend on the sample concentration and the loading capacity of the column.
Sample Preparation
  • Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Protocol
  • Equilibrate the HPLC column with the initial mobile phase conditions for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Run the gradient elution method as described in Table 1.

  • Monitor the chromatogram and collect the fractions corresponding to the target peak(s).

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.

Data Presentation

As this is a proposed method, experimental data is not available. During method development, it is recommended to collect and tabulate the following data for comparison and optimization:

Table 2: Data Collection for Method Optimization

ParameterRun 1Run 2Run 3
Column Type
Mobile Phase
Gradient Profile
Retention Time (min)
Peak Purity (%)
Recovery (%)
Resolution (Rs)

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified Compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key parameters in developing a successful HPLC purification method.

Method_Development_Logic cluster_properties Chemical Properties cluster_hplc_params HPLC Parameters cluster_goals Purification Goals compound Target Compound (this compound) polarity Polarity compound->polarity chirality Chirality compound->chirality mobile_phase Mobile Phase (Reversed-Phase) polarity->mobile_phase column Stationary Phase (Chiral Column) chirality->column resolution Enantiomeric Resolution column->resolution gradient Gradient Elution mobile_phase->gradient purity High Purity gradient->purity recovery Good Recovery gradient->recovery

Caption: Key relationships in HPLC method development for the target compound.

Conclusion

The protocol outlined in this application note provides a solid foundation for the HPLC purification of this compound. Researchers should consider this a starting point and anticipate the need for method optimization to achieve their desired purity and yield. Key parameters for adjustment include the gradient slope, flow rate, and the specific chiral stationary phase employed. Successful purification will enable further investigation of the biological properties of this interesting class of molecules.

References

Application Note: Synthesis and NMR Analysis of 1-(1-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis and comprehensive NMR analysis of 1-(1-Aminoethyl)piperazine-2,5-dione, a substituted cyclic dipeptide of potential interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this application note presents a prospective guide, including a plausible synthetic route, predicted ¹H and ¹³C NMR spectral data, and standardized protocols for NMR sample preparation and analysis. The provided information is intended to serve as a foundational resource for researchers initiating work with this molecule.

Introduction

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic dipeptides that form a "privileged scaffold" in medicinal chemistry due to their prevalence in various bioactive natural products and their synthetic accessibility.[1][2] N-substituted piperazine-2,5-diones, in particular, offer a versatile platform for the development of novel therapeutic agents by allowing for the introduction of diverse functional groups. This application note focuses on the synthesis and detailed NMR-based structural elucidation of a novel derivative, this compound.

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the N-alkylation of the piperazine-2,5-dione core. A common method for such alkylation is the reaction with a suitable haloalkylamine derivative.[3] A proposed two-step synthesis is outlined below:

  • N-Alkylation: Piperazine-2,5-dione is reacted with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide, DMF). The phthalimide group serves as a protecting group for the primary amine.

  • Deprotection: The resulting N-phthalimidoethyl derivative is then deprotected using hydrazine hydrate in a suitable solvent like ethanol to yield the desired this compound.

Synthetic Workflow reagent1 Piperazine-2,5-dione intermediate 1-(1-(Phthalimido)ethyl) piperazine-2,5-dione reagent1->intermediate K₂CO₃, DMF reagent2 N-(2-bromoethyl)phthalimide reagent2->intermediate product This compound intermediate->product Ethanol reagent3 Hydrazine hydrate reagent3->product

Caption: Proposed synthetic workflow for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known values for the piperazine-2,5-dione scaffold and related N-aminoethyl substituted heterocyclic compounds.[4][5][6]

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 4.15s-
H-6~ 4.05s-
H-1'~ 3.60t~ 6.0
H-2'~ 2.90t~ 6.0
NH~ 8.10s (br)-
NH₂~ 2.50s (br)-

Table 2: Predicted ¹³C NMR Data

CarbonsPredicted Chemical Shift (δ, ppm)
C-2~ 166.5
C-5~ 165.0
C-3~ 45.0
C-6~ 44.0
C-1'~ 50.0
C-2'~ 39.0

Experimental Protocols

Synthesis of this compound (Proposed)
  • Step 1: Synthesis of 1-(1-(Phthalimido)ethyl)piperazine-2,5-dione

    • To a solution of piperazine-2,5-dione (1.14 g, 10 mmol) in dry DMF (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Stir the suspension at room temperature for 30 minutes.

    • Add N-(2-bromoethyl)phthalimide (2.54 g, 10 mmol) to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir overnight under a nitrogen atmosphere.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the intermediate product.

  • Step 2: Synthesis of this compound

    • Suspend the crude 1-(1-(phthalimido)ethyl)piperazine-2,5-dione (10 mmol) in ethanol (100 mL).

    • Add hydrazine hydrate (0.5 mL, 10 mmol) to the suspension.

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture to room temperature and filter to remove the phthalhydrazide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

NMR Analysis Protocol
  • Sample Preparation

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition

    • Acquire all NMR spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Spectral width: 16 ppm

      • Acquisition time: ~4 s

      • Relaxation delay: 2 s

    • ¹³C NMR:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-2048

      • Spectral width: 240 ppm

      • Acquisition time: ~1 s

      • Relaxation delay: 2 s

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard instrument parameters for these experiments to establish proton-proton and proton-carbon correlations for unambiguous resonance assignments.

Structural Elucidation and Visualization

The chemical structure of this compound and the predicted key NMR correlations are illustrated in the following diagram. The numbering scheme used in the data tables is also shown.

NMR_Correlations cluster_molecule This compound cluster_h_nmr Predicted ¹H NMR (ppm) cluster_c_nmr Predicted ¹³C NMR (ppm) mol H3 H-3: ~4.15 (s) H6 H-6: ~4.05 (s) H1_prime H-1': ~3.60 (t) H2_prime H-2': ~2.90 (t) NH NH: ~8.10 (s) NH2 NH₂: ~2.50 (s) C2 C-2: ~166.5 C5 C-5: ~165.0 C3 C-3: ~45.0 C6 C-6: ~44.0 C1_prime C-1': ~50.0 C2_prime C-2': ~39.0

Caption: Structure and predicted NMR shifts for this compound.

Conclusion

This application note provides a comprehensive, albeit prospective, guide for the synthesis and detailed NMR analysis of this compound. The proposed synthetic route is based on established methodologies for the N-alkylation of piperazine-2,5-diones. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocols, offer a robust starting point for researchers and drug development professionals interested in the synthesis and characterization of this novel compound and its analogs. The application of 2D NMR techniques will be crucial for the definitive assignment of all proton and carbon resonances.

References

Application Notes and Protocols for Mass Spectrometry of 1-(1-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of 1-(1-Aminoethyl)piperazine-2,5-dione, a cyclic dipeptide of interest in various research and development fields. The protocols and data presented are based on established methodologies for the analysis of similar compounds and are intended to serve as a valuable resource for the characterization and quantification of this molecule.

Introduction

This compound is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). DKPs are a class of compounds that have garnered significant attention due to their diverse biological activities.[1][2] Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of these molecules. Tandem mass spectrometry (MS/MS), in particular, provides valuable information on the fragmentation patterns of cyclic peptides, which can be complex due to their ring structure.[3] This document outlines the expected mass spectral behavior of this compound and provides detailed protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectral Fragmentation

The fragmentation of cyclic dipeptides in mass spectrometry is influenced by the amino acid residues composing the ring and any side chains. For this compound, the core piperazine-2,5-dione ring is expected to undergo characteristic losses of carbon monoxide (CO) and isocyanic acid (HNCO).[4] The aminoethyl side chain will also contribute to the fragmentation pattern.

The proposed fragmentation pathway for protonated this compound ([M+H]+) is initiated by protonation, likely at one of the nitrogen atoms. Subsequent fragmentation in the collision cell of a mass spectrometer is expected to proceed through several key pathways:

  • Loss of the Aminoethyl Side Chain: A primary fragmentation event is the cleavage of the bond connecting the aminoethyl side chain to the piperazine ring.

  • Ring Opening and Fragmentation: The cyclic dipeptide ring can open, followed by the loss of small neutral molecules such as CO and HNCO.[4]

  • Sequential Fragmentations: Smaller fragment ions can be generated through a cascade of fragmentation events.[5]

Diagram of the Proposed Fragmentation Pathway

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound M_H [M+H]+ Frag1 Loss of NH3 M_H->Frag1 -17 Da Frag2 Loss of C2H5N M_H->Frag2 -43 Da Frag3 Loss of CO M_H->Frag3 -28 Da Frag5 Piperazine-2,5-dione Ring Fragment M_H->Frag5 Frag6 Side Chain Fragment M_H->Frag6 Frag4 Loss of HNCO Frag3->Frag4 -43 Da

Caption: Proposed major fragmentation pathways for protonated this compound.

Quantitative Analysis using LC-MS/MS

For the quantification of this compound in various matrices, a sensitive and selective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[1][2] The method should be optimized for chromatographic separation and mass spectrometric detection.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction (if necessary): For complex matrices such as biological fluids or plant extracts, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interferences.

2. LC-MS/MS System:

  • A tandem mass spectrometer coupled with a high-performance liquid chromatography system is required.[2]

3. Chromatographic Conditions (Example):

  • Column: A C18 reverse-phase column is a suitable choice for separating this polar compound.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

4. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Capillary Voltage: 3-4 kV.[2]

  • Source Temperature: 120-150 °C.[2]

  • Desolvation Temperature: 350-450 °C.[2]

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored. These transitions need to be determined by infusing a standard solution of the analyte and optimizing the collision energy for each transition.

Diagram of the LC-MS/MS Experimental Workflow

LC_MSMS_Workflow cluster_workflow LC-MS/MS Workflow Sample_Prep Sample Preparation (Extraction, Dilution) LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Analysis Mass Analysis (Precursor Ion Selection) Ionization->MS_Analysis Fragmentation Fragmentation (Collision-Induced Dissociation) MS_Analysis->Fragmentation MSMS_Detection MS/MS Detection (Product Ion Scan) Fragmentation->MSMS_Detection Data_Analysis Data Analysis (Quantification, Identification) MSMS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound by LC-MS/MS.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are example tables for presenting key analytical parameters.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Internal Standard (if used)[To be determined][To be determined][To be determined]

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)[To be determined]
Limit of Quantification (LOQ)[To be determined]
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%
Matrix Effect[To be determined]

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using LC-MS/MS. The predicted fragmentation patterns, involving losses from both the cyclic dipeptide core and the aminoethyl side chain, provide a basis for structural confirmation. The detailed protocol for LC-MS/MS analysis offers a starting point for developing robust and sensitive quantitative methods. Proper method validation is crucial to ensure the reliability of the obtained data in research and drug development settings.

References

Application Notes and Protocols for In Vitro Assays of 1-(1-Aminoethyl)piperazine-2,5-dione Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(1-Aminoethyl)piperazine-2,5-dione is a member of the diketopiperazine (DKP) class of cyclic dipeptides. DKPs are known for their diverse biological activities, which can include anticancer, antimicrobial, and neuroprotective effects. These application notes provide detailed protocols for the initial in vitro screening of this compound to assess its potential as a therapeutic agent. The primary focus is on assays for cytotoxicity against cancer cell lines and antimicrobial activity against common pathogens.

Compound Handling and Storage

  • Solubility: It is recommended to first determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and sterile water. For cell-based assays, a concentrated stock solution (e.g., 10-100 mM) is typically prepared in DMSO.

  • Storage: The solid compound should be stored at room temperature or refrigerated, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing small aliquots.

  • Working Dilutions: For experiments, thaw a stock aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or broth. The final concentration of the solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤0.5%) to prevent solvent-induced effects on the cells or microorganisms.

Part 1: In Vitro Anticancer Activity Assays

A primary step in evaluating a novel compound for anticancer potential is to assess its cytotoxicity against various cancer cell lines.

Protocol 1.1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Non-cancerous human cell line for selectivity analysis (e.g., HEK293 - embryonic kidney)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 prep_compound Prepare Compound Dilutions add_compound Add Compound to Cells incubate1->add_compound prep_compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate Calculate % Viability and IC50 read_absorbance->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency, then trypsinize and count them. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium from your DMSO stock. A common concentration range to start with is 0.1 µM to 100 µM. Remove the medium from the cells and replace it with 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (medium with the same DMSO concentration as the test wells) and "medium only" (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and gently agitate the plate on a shaker for 15 minutes to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cell Type IC50 (µM) after 48h
HeLa Cervical Cancer Experimental Data
MCF-7 Breast Cancer Experimental Data
A549 Lung Cancer Experimental Data

| HEK293 | Normal Kidney | Experimental Data |

Part 2: In Vitro Antimicrobial Activity Assays

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile 96-well round-bottom plates

  • 0.5 McFarland turbidity standard

Experimental Workflow:

MIC_Assay_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Inspect for Growth or Read Absorbance (600nm) incubate->read_mic determine_mic Determine MIC (Lowest concentration with no growth) read_mic->determine_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from one well to the next across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: Wells with broth and inoculum, but no compound.

    • Sterility Control: Wells with broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density at 600 nm.

Data Presentation:

Table 2: Antimicrobial Activity of this compound

Microorganism Strain Type MIC (µg/mL)
Escherichia coli ATCC 25922 Gram-negative Experimental Data
Staphylococcus aureus ATCC 29213 Gram-positive Experimental Data

| Candida albicans | ATCC 90028 | Fungus | Experimental Data |

Part 3: Mechanistic Pathway Visualization

Should initial screening indicate significant bioactivity, further assays would be required to elucidate the mechanism of action. For example, if the compound induces cytotoxicity, a follow-up assay could investigate if this occurs via apoptosis.

Conceptual Pathway: Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V. Later, the membrane loses integrity, allowing dyes like Propidium Iodide (PI) to enter.

Apoptosis_Pathway_Detection cluster_cell_states Cell States cluster_mechanism Mechanism live Live Cell (Annexin V- / PI-) early Early Apoptosis (Annexin V+ / PI-) live->early PS Exposure necrotic Necrotic Cell (Annexin V- / PI+) live->necrotic Direct Membrane Damage late Late Apoptosis/Necrosis (Annexin V+ / PI+) early->late Membrane Permeabilization compound This compound apoptosis_induction Induction of Apoptosis compound->apoptosis_induction apoptosis_induction->early

Caption: Detection of apoptosis via Annexin V and Propidium Iodide (PI) staining.

Cell-Based Assays for Piperazine-2,5-Dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cellular analysis of piperazine-2,5-dione derivatives. These compounds represent a versatile class of molecules with a wide range of biological activities, including potential applications in oncology, inflammation, and neurodegenerative diseases. The following sections offer standardized methods for assessing their cytotoxic and apoptotic effects, impact on the cell cycle, and influence on key signaling pathways.

Quantitative Analysis of Biological Activity

The biological effects of various piperazine-2,5-dione derivatives have been quantified across numerous studies. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values observed in different cancer cell lines, providing a comparative overview of their potency.

Table 1: GI₅₀ Values of Piperazine-2,5-Dione Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer TypeCell LineGI₅₀ (µM)Reference
Vindoline-piperazine conjugate 23 Breast CancerMDA-MB-4681.00[1][2]
Vindoline-piperazine conjugate 25 Non-Small Cell Lung CancerHOP-921.35[1][2]
Compound 57 Cervical CancerHeLa0.010-0.097[3]
Breast CancerMDA-MB-2310.010-0.097[3]
Non-Small Cell Lung CancerA5490.010-0.097[3]
Pancreatic CancerMIAPACA0.010-0.097[3]
Compound 90 Leukemia-4.73[3]
Colon Cancer-4.76[3]
CNS Cancer-4.77[3]
Compound 118 Liver CancerHUH-73.1[3]
Breast CancerMCF79.2[3]

Table 2: IC₅₀ Values of Piperazine-2,5-Dione Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer TypeCell LineIC₅₀ (µM)Reference
Piperazine-oxazole hybridVarious-0.09-11.7[1][2]
Vindoline-piperazine conjugate 3 Cervical CancerHeLa9.36[1]
Vindoline-piperazine dimer 4 Cervical CancerSiHa2.85[1]
Compound 22 --0.11[3]
Compound 23 --0.35[3]
Compound 27 Cervical CancerHeLa-[3]
Compound 29 Colon CancerHCT-1163.0[3]
Colon CancerColo-2051.0[3]
Compound 47 --7.16[3]
Compound 51 Acute Monocytic LeukemiaTHP19.73 ± 4.09[3]
Compound 56 Breast CancerMCF739.0[3]
Skin CancerA43155.9[3]
Piperazine-containing compound 37 Liver CarcinomaHepG-223.56[3]
Breast CancerMCF762.55[3]
Compound 110 Liver CancerHUH-73.42[3]
Breast CancerMCF72.92[3]
Compound 115 Breast Cancer-0.70 µmol/mL[3]
Lung Cancer-0.88 µmol/mL[3]
Compounds 116 & 117 Lung Cancer-0.16 µmol/mL[3]
Complex 1 Lung CarcinomaA-5495.94 ± 0.58[4]
Compound 6 Breast CancerMCF-711.7[5]
Liver CancerHepG20.21[5]
Lung CancerA5491.7[5]
Compound 5d-2 VariousHeLa, A549, MCF-7, HL-601.04-2.27[5]

Experimental Protocols

This section provides detailed step-by-step protocols for key cell-based assays to evaluate the biological activity of piperazine-2,5-dione derivatives.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine-2,5-dione derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS, to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the piperazine-2,5-dione derivatives as described for the MTT assay.

    • After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing and Resuspension:

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or PE) and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cell populations based on the amount of DNA they contain.

Protocol:

  • Cell Preparation and Fixation:

    • Treat cells with piperazine-2,5-dione derivatives as previously described.

    • Harvest the cells and wash them once with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of piperazine-2,5-dione derivatives on signaling pathways such as PI3K/AKT.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., total-AKT, phospho-AKT, total-PI3K, phospho-PI3K) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to treatment with piperazine-2,5-dione derivatives.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate.

Protocol:

  • Cell Transfection:

    • Seed cells in a 24-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Allow the cells to recover for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the transfected cells with the piperazine-2,5-dione derivatives for a predetermined time.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for the final 6-8 hours of the experiment.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Express the results as a fold change in NF-κB activity relative to the stimulated control.

Visualization of Cellular Processes and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the analysis of piperazine-2,5-dione derivatives.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Piperazine-2,5-dione Derivatives incubation_24h->add_compounds incubation_treatment Incubate (e.g., 48h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate 3-4h add_mtt->incubation_mtt solubilize Add Solubilizer (e.g., DMSO) incubation_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

MTT Assay Experimental Workflow

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V and PI resuspend->add_stains incubate_stains Incubate 15 min add_stains->incubate_stains add_buffer Add Binding Buffer incubate_stains->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Apoptosis Assay Workflow

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation/Inhibition PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Piperazine Piperazine-2,5-dione Derivative Piperazine->PI3K Inhibition

PI3K/AKT Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene Transcription Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Activation Piperazine Piperazine-2,5-dione Derivative Piperazine->IKK Inhibition

NF-κB Signaling Pathway

References

Application Notes and Protocols for 1-(1-Aminoethyl)piperazine-2,5-dione in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 1-(1-Aminoethyl)piperazine-2,5-dione is a novel chemical entity for the purpose of these application notes. The following protocols and data are based on established methodologies for the synthesis and evaluation of related N-substituted piperazine-2,5-dione derivatives in the field of Central Nervous System (CNS) drug discovery. The hypothetical compound will be referred to as PZ-AED .

Application Notes

The piperazine-2,5-dione scaffold is a recognized privileged structure in medicinal chemistry, known to be a versatile backbone for the development of a wide range of biologically active compounds. Derivatives of this scaffold have shown promise in targeting various CNS disorders. The introduction of an aminoethyl side chain at the N1-position, as in our model compound PZ-AED , offers a handle for further chemical modification and potential interactions with key biological targets within the CNS.

Potential CNS Applications of PZ-AED and its Analogs:

  • Antidepressant and Anxiolytic Agents: The piperazine moiety is a common feature in many CNS-active drugs, including antidepressants and anxiolytics. The structural similarity of the piperazine ring to neurotransmitters like serotonin and dopamine allows for the design of ligands for their respective receptors, such as 5-HT1A and D2.

  • Neuroprotective Agents: Oxidative stress and neuronal apoptosis are key pathological features of several neurodegenerative diseases. Piperazine-2,5-dione derivatives have been investigated for their antioxidant properties, protecting neuronal cells from oxidative damage.

  • Modulators of Neuroinflammation: Neuroinflammation is increasingly recognized as a critical component in the progression of many CNS disorders. The anti-inflammatory properties observed in some piperazine-2,5-dione analogs suggest their potential in modulating inflammatory pathways in the brain.

Rationale for Development:

The development of novel CNS agents with improved efficacy and safety profiles is a significant unmet medical need. The modular nature of the piperazine-2,5-dione core allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The aminoethyl side chain of PZ-AED provides a basic nitrogen atom which can be crucial for receptor interactions and can also influence properties like blood-brain barrier penetration.

Synthetic Protocol for PZ-AED

The synthesis of N-substituted piperazine-2,5-diones can be achieved through various synthetic routes. A common approach involves the cyclization of a dipeptide precursor or the direct alkylation of the piperazine-2,5-dione core. Below is a plausible synthetic scheme for PZ-AED .

Scheme 1: Proposed Synthesis of PZ-AED

cluster_0 Synthesis of Piperazine-2,5-dione cluster_1 Synthesis of PZ-AED Glycine Glycine Piperazine_dione Piperazine-2,5-dione Glycine->Piperazine_dione Heat, Ethylene Glycol Piperazine_dione_start Piperazine-2,5-dione Intermediate N-(2-(Boc-amino)ethyl) piperazine-2,5-dione Piperazine_dione_start->Intermediate Base (e.g., NaH), DMF Boc_aminoethyl_bromide 1-Bromo-2-(Boc-amino)ethane Boc_aminoethyl_bromide->Intermediate PZ_AED This compound (PZ-AED) Intermediate->PZ_AED Acid (e.g., TFA), DCM

Caption: Proposed synthetic workflow for PZ-AED.

Materials:

  • Glycine

  • Ethylene glycol

  • Piperazine-2,5-dione

  • 1-Bromo-2-(tert-butoxycarbonylamino)ethane

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (column chromatography, recrystallization)

Procedure:

  • Synthesis of Piperazine-2,5-dione:

    • In a round-bottom flask, heat a mixture of glycine in ethylene glycol at 170-180°C for 2-4 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield piperazine-2,5-dione.

  • N-Alkylation of Piperazine-2,5-dione:

    • To a solution of piperazine-2,5-dione in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 1-bromo-2-(tert-butoxycarbonylamino)ethane in DMF dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain N-(2-(Boc-amino)ethyl)piperazine-2,5-dione.

  • Deprotection to yield PZ-AED:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the TFA salt of PZ-AED .

    • The free base can be obtained by neutralization with a suitable base.

In Vitro Pharmacological Evaluation Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of PZ-AED for key CNS receptors, such as serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligands (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2)

  • PZ-AED stock solution

  • Assay buffer

  • Scintillation cocktail and counter

Protocol:

  • Prepare serial dilutions of PZ-AED .

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known non-specific ligand (for non-specific binding), or the test compound (PZ-AED ).

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of PZ-AED . The Ki value can be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Data for PZ-AED

ReceptorRadioligandKi (nM)
5-HT1A[³H]8-OH-DPAT50
5-HT2A[³H]Ketanserin250
D2[³H]Spiperone150
Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)

Objective: To evaluate the potential of PZ-AED to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12)

  • PZ-AED stock solution

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of PZ-AED for 1-2 hours.

  • Induce oxidative stress by adding a final concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the control group).

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Table 2: Hypothetical Neuroprotective Effect of PZ-AED

PZ-AED Conc. (µM)Cell Viability (%) vs. H₂O₂ control
125
1060
5085

In Vivo Behavioral Evaluation Protocols

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Forced Swim Test (FST) - Antidepressant-like Activity

Objective: To assess the antidepressant-like effect of PZ-AED in mice.

Materials:

  • Male C57BL/6 mice

  • PZ-AED solution for injection (e.g., dissolved in saline)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Imipramine)

  • Cylindrical glass beakers filled with water

Protocol:

  • Administer PZ-AED , vehicle, or positive control to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

  • Place each mouse individually into a beaker of water (25°C) from which it cannot escape.

  • Record the behavior of the mice for a 6-minute session.

  • Analyze the last 4 minutes of the session for the total duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

Table 3: Hypothetical Forced Swim Test Results for PZ-AED

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-150 ± 10
Imipramine2080 ± 8
PZ-AED10120 ± 9
PZ-AED3095 ± 7
Elevated Plus Maze (EPM) - Anxiolytic-like Activity

Objective: To evaluate the anxiolytic-like effect of PZ-AED in mice.

Materials:

  • Male C57BL/6 mice

  • PZ-AED solution for injection

  • Vehicle control

  • Positive control (e.g., Diazepam)

  • Elevated plus maze apparatus

Protocol:

  • Administer PZ-AED , vehicle, or positive control to the mice 30-60 minutes before the test.

  • Place each mouse in the center of the elevated plus maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Table 4: Hypothetical Elevated Plus Maze Results for PZ-AED

Treatment GroupDose (mg/kg)Time in Open Arms (%)
Vehicle-15 ± 3
Diazepam140 ± 5
PZ-AED1025 ± 4
PZ-AED3035 ± 6

Visualizations

PZ_AED PZ-AED Receptor Serotonin Receptor (e.g., 5-HT1A) PZ_AED->Receptor G_Protein G-protein activation Receptor->G_Protein AC Adenylate Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA CREB ↓ CREB phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity Therapeutic_Effect Antidepressant/Anxiolytic Effect Neuronal_Activity->Therapeutic_Effect

Caption: Hypothetical signaling pathway for PZ-AED.

start Animal Acclimatization dosing Compound Administration (PZ-AED, Vehicle, Positive Control) start->dosing wait Waiting Period (30-60 min) dosing->wait behavioral_test Behavioral Test (e.g., FST or EPM) wait->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection end Results Interpretation data_collection->end

Caption: Experimental workflow for in vivo testing.

Application Notes: Anticancer Activity of Novel Piperazine-2,5-dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and serve as a privileged scaffold in medicinal chemistry.[1][2] These compounds, found in nature and also accessible through synthesis, exhibit a wide range of biological activities, including antiviral, antioxidative, and anticancer properties.[1] Their rigid conformation and resistance to enzymatic degradation compared to linear peptides make them attractive candidates for drug development.[1] Recently, novel synthetic derivatives of the piperazine-2,5-dione core have garnered significant attention for their potent and broad-spectrum anticancer activities, emerging as promising leads for next-generation cancer therapeutics.[3][4]

Mechanism of Action

The anticancer effects of novel piperazine-2,5-dione compounds are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

  • Induction of Apoptosis: Many piperazine-2,5-dione derivatives have been shown to be potent inducers of apoptosis in cancer cells.[5][6][7] Mechanistic studies reveal that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. For instance, treatment with certain piperazine compounds leads to the activation of initiator caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[6] The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, a step also observed following treatment with these compounds.[6] The convergence of these pathways on executioner caspases, such as caspase-3, ultimately leads to the characteristic morphological changes of apoptosis, including chromatin condensation and membrane blebbing, and subsequent cell death.[6][7]

  • Cell Cycle Arrest: A critical mechanism for controlling cell proliferation is the regulation of the cell cycle. Novel piperazine-2,5-diones have been demonstrated to interfere with this process, causing cancer cells to arrest at specific checkpoints. This prevents the cells from progressing through division and ultimately leads to a halt in tumor growth. Depending on the specific chemical structure of the compound and the cancer cell type, arrest can occur at different phases. For example, compound 11 has been shown to block cell cycle progression in the G2/M phase in both A549 and HeLa cells.[5] Other piperazine derivatives can induce arrest in the G1 phase.[6]

  • Inhibition of Tubulin Polymerization: Some piperazinedione compounds, such as phenylahistin and its derivative plinabulin, exert their anticancer effects by inhibiting tubulin polymerization.[1][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, leading to mitotic arrest and subsequent apoptosis.

Apoptosis_Induction_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Piperazine-2,5-dione Derivative DeathReceptor Death Receptors Compound->DeathReceptor Mito Mitochondrial Stress Compound->Mito Casp8 Activation of Caspase-8 DeathReceptor->Casp8 Casp3 Activation of Executioner Caspases (e.g., Caspase-3) Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Casp9 Activation of Caspase-9 CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by piperazine-2,5-dione compounds.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of several novel piperazine-2,5-dione derivatives against a panel of human cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineCell TypeIC50 (μM)Reference
Compound 11 A549Lung Carcinoma1.2[5]
HeLaCervical Cancer0.7[5]
Compound 4m U937Histiocytic Lymphoma0.5[3]
K562Chronic Myelogenous Leukemia0.9[3]
Compound 3n MDA-MB-231Triple-Negative Breast Cancer5.55 ± 0.56[7]
Compound 6h AsPC-1Pancreatic Cancer6.0 ± 0.85[8]
SW1990Pancreatic Cancer6.0 ± 0.85[8]
(R)-2b MDA-MB-231Triple-Negative Breast Cancer21[2]

Experimental Protocols

A systematic approach is required to evaluate the anticancer potential of novel piperazine-2,5-dione compounds. The workflow typically begins with broad screening for cytotoxicity, followed by more detailed mechanistic studies for the most potent "hit" compounds.

Experimental_Workflow Start Compound Library (Piperazine-2,5-diones) Screening In Vitro Cytotoxicity Screening (e.g., MTT / CCK8 Assay) vs. Cancer Cell Panel Start->Screening Hit Hit Compound Identification (Based on low IC50 values) Screening->Hit MOA Mechanism of Action Studies Hit->MOA Apoptosis Apoptosis Assays (Annexin V, Hoechst, Western Blot) MOA->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MOA->CellCycle Tubulin Tubulin Polymerization Assay MOA->Tubulin End Lead Compound for Further Development Apoptosis->End CellCycle->End Tubulin->End

Caption: General workflow for evaluating anticancer compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Piperazine-2,5-dione compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-2,5-dione compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Protocol 3: Apoptosis Detection (Hoechst 33342 Staining)

This protocol is used to visualize morphological changes associated with apoptosis, such as chromatin condensation.[7]

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • Test compound

  • PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the fixed cells twice with PBS. Add the Hoechst 33342 staining solution and incubate for 10 minutes in the dark at room temperature.

  • Mounting and Visualization: Wash the cells three times with PBS. Mount the coverslips onto microscope slides with a drop of mounting medium.

  • Analysis: Observe the cells under a fluorescence microscope using a UV filter. Normal cells will exhibit uniform, faint blue fluorescence. Apoptotic cells will show bright, condensed, or fragmented nuclei.[7]

References

Application Notes and Protocols for 1-(1-Aminoethyl)piperazine-2,5-dione and its Analogs: Evaluation of Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory properties of 1-(1-Aminoethyl)piperazine-2,5-dione is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related piperazine-2,5-dione and piperazine derivatives and are intended to provide a framework for the investigation of this specific compound.

Introduction

Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic dipeptides that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives of this scaffold have been reported to exhibit anti-inflammatory, analgesic, and antioxidant properties.[1][2] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. This document outlines potential applications and detailed experimental protocols to assess the anti-inflammatory potential of this compound.

Potential Anti-inflammatory Mechanisms

Based on studies of related piperazine derivatives, the potential anti-inflammatory mechanisms of this compound could involve:

  • Inhibition of Pro-inflammatory Enzymes: Modulation of enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[3][4]

  • Modulation of Inflammatory Cytokines: Reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5]

  • Inhibition of NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some piperazine-2,5-dione derivatives have been investigated for their ability to inhibit NF-κB activation.[6]

  • Antioxidant Activity: Some 1,4-disubstituted piperazine-2,5-dione derivatives have shown antioxidant properties through the IL-6/Nrf2 positive-feedback loop, which can indirectly mitigate inflammation by reducing oxidative stress.[7]

Data Presentation: Anti-inflammatory Activity of Piperazine Derivatives

The following tables summarize quantitative data from studies on various piperazine derivatives, which can serve as a reference for designing experiments for this compound.

Table 1: In Vitro Enzyme Inhibition by Piperazine Derivatives

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)Source
Benzhydrylpiperazine derivative (9d)COX-20.25 ± 0.03Celecoxib0.36 ± 0.023[3][4]
Benzhydrylpiperazine derivative (9d)5-LOX7.87 ± 0.33Zileuton14.29 ± 0.173[3][4]
Naphthoquinone derivative5-LOX0.11--[8]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Piperazine Derivatives

Compound ClassAnimal ModelDosage% Inhibition / EffectReference Compound% Inhibition / EffectSource
Piperazine derivative (LQFM182)Carrageenan-induced paw edema100 mg/kgSignificant reduction in edema--[5]
Piperazine derivative (LQFM182)Acetic acid-induced writhing50-200 mg/kgDose-dependent decrease in writhing--[5]
Benzhydrylpiperazine derivative (9d)Acetic acid-induced writhing-55.78% reduction in painIndomethacin59.09%[3][4]
Piperazine derivatives (6a-f)p-xylene-induced ear swelling-Significant anti-inflammatory activity--[9]

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models enzymatic Enzymatic Assays (COX-1/2, 5-LOX) edema Carrageenan-Induced Paw Edema enzymatic->edema Correlate in vitro/in vivo activity cell_based Cell-Based Assays (LPS-stimulated macrophages) cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) cell_based->cytokine Quantify cytokine reduction nfkb NF-κB Activity Assay (Reporter gene or Western blot) cell_based->nfkb Investigate mechanism cytokine->edema nfkb->edema writhing Acetic Acid-Induced Writhing Test edema->writhing Further in vivo validation compound This compound compound->enzymatic Determine IC50 compound->cell_based Assess cytotoxicity and anti-inflammatory effect

Caption: Experimental workflow for evaluating anti-inflammatory properties.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces transcription Compound Piperazine-2,5-dione Derivative Compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is to determine the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (this compound)

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add the COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol measures the ability of the test compound to inhibit the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX or isolated human neutrophils

  • Linoleic acid or arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Test compound

  • Reference inhibitor (e.g., Zileuton)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the 5-LOX enzyme in the reaction buffer.

  • Prepare various concentrations of the test compound and reference inhibitor.

  • In a cuvette, mix the enzyme solution with the test compound or reference inhibitor at different concentrations. Incubate for 5 minutes at room temperature.

  • Add the substrate (linoleic acid or arachidonic acid) to start the reaction.

  • Monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) for 5 minutes using a spectrophotometer. This absorbance change is due to the formation of conjugated dienes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages

This protocol assesses the effect of the test compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • MTT or other cell viability assay kit

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Determine non-toxic concentrations beforehand using an MTT assay.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cell debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for acute inflammation.[10][11][12][13][14]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of a compound, which is often associated with anti-inflammatory effects.[15][16][17]

Materials:

  • Swiss albino mice

  • Acetic acid solution (0.6-1% v/v in saline)

  • Test compound

  • Reference drug (e.g., Aspirin or Indomethacin)

  • Vehicle

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups (p.o. or i.p.).

  • Induction of Writhing: After a set time (e.g., 30 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.[16]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a specific period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.[15]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of piperazine-2,5-diones (also known as diketopiperazines or DKPs).

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of piperazine-2,5-diones.

Issue 1: Low Yield of the Desired Piperazine-2,5-dione

Low yields are a common issue in piperazine-2,5-dione synthesis and can be attributed to several factors, including incomplete cyclization of the linear dipeptide precursor and the formation of side products.

Possible Causes and Solutions:

  • Incomplete Cyclization: The intramolecular cyclization of a linear dipeptide to form the six-membered piperazine-2,5-dione ring can be a slow process.

    • Solution: Increase the reaction temperature. Thermal induction is a common method for promoting cyclization. However, be aware that excessive heat can lead to increased epimerization. A careful optimization of the reaction temperature is crucial.

  • Intermolecular Oligomerization: Linear dipeptide precursors can react with each other to form linear or cyclic oligomers, which reduces the yield of the desired monomeric piperazine-2,5-dione.

    • Solution 1: High Dilution: Performing the cyclization reaction at high dilution (typically <0.1 M) favors the intramolecular cyclization over intermolecular reactions. However, this may not be practical for large-scale synthesis.

    • Solution 2: Use of Sterically Shielding Reagents: The use of bulky activating groups or templates can sterically hinder intermolecular reactions, thereby promoting the desired intramolecular cyclization.

  • Hydrolysis of Activated Precursors: If the synthesis involves the activation of the C-terminal carboxylic acid of the dipeptide, this activated intermediate can be susceptible to hydrolysis, especially in the presence of trace amounts of water.

    • Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 2: Presence of Diastereomers (Epimerization/Racemization)

A significant challenge in the synthesis of chiral piperazine-2,5-diones is the loss of stereochemical integrity at the α-carbons of the constituent amino acids, leading to the formation of diastereomers (e.g., cis and trans isomers).

Mechanism of Epimerization:

Epimerization often proceeds through the formation of an enolate intermediate at the α-carbon, which can be promoted by basic conditions or high temperatures. The planar enolate can then be protonated from either face, leading to a mixture of stereoisomers.

Factors Influencing Epimerization and Mitigation Strategies:

FactorObservationMitigation Strategy
pH Epimerization is significantly accelerated under basic conditions. One study showed that under mild basic conditions (Na2CO3 in MeOH), purified cis-cyclo-(L-Phe-L-Pro) epimerized to the corresponding trans isomer (>85% within 2 hours)[1].Maintain a neutral or slightly acidic pH during the cyclization step. Avoid the use of strong bases. If a base is required, use a non-nucleophilic, sterically hindered base and carefully control the stoichiometry.
Temperature High temperatures, often used to drive the cyclization, can also increase the rate of epimerization.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal epimerization. Use the lowest effective temperature.
Solvent The polarity of the solvent can influence the stability of the transition state for epimerization.The choice of solvent can be critical. Aprotic solvents are generally preferred. A systematic screening of solvents may be necessary for a specific synthesis.
Reaction Time Prolonged reaction times, even under mild conditions, can lead to increased epimerization.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Workflow for Troubleshooting Epimerization:

G Troubleshooting Epimerization in Piperazine-2,5-dione Synthesis start High Level of Diastereomers Detected check_base Is a base used in the reaction? start->check_base reduce_base Reduce base concentration or switch to a weaker/hindered base. check_base->reduce_base Yes check_temp Is the reaction temperature high? check_base->check_temp No reduce_base->check_temp reduce_temp Lower the reaction temperature and monitor for longer reaction times. check_temp->reduce_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No reduce_temp->check_time optimize_time Optimize reaction time by monitoring progress closely. check_time->optimize_time Yes check_solvent Screen alternative aprotic solvents. check_time->check_solvent No optimize_time->check_solvent purification Purify diastereomers using chromatography (e.g., RP-HPLC). check_solvent->purification

Caption: A flowchart for troubleshooting and mitigating epimerization during piperazine-2,5-dione synthesis.

Issue 3: Formation of Oligomeric Byproducts

The formation of linear or cyclic oligomers is a common side reaction that competes with the desired intramolecular cyclization, leading to reduced yields and purification challenges.

Mechanism of Oligomerization:

Instead of the N-terminus of a dipeptide attacking its own C-terminus, it can attack the C-terminus of another dipeptide molecule, leading to the formation of a linear dimer. This dimer can then continue to react, forming longer linear oligomers, or it can cyclize to form a cyclic dimer or larger cyclic oligomers.

Strategies to Minimize Oligomerization:

StrategyDescription
High Dilution As mentioned previously, conducting the reaction at low concentrations favors the unimolecular cyclization pathway.
Slow Addition of Precursor Adding the linear dipeptide precursor slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring intermolecular reactions.
Use of a Template A template molecule can be used to pre-organize the linear dipeptide in a conformation that favors intramolecular cyclization.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of cyclo(L-Phe-L-Pro) with Minimized Epimerization

This protocol is adapted from a method that reports the formation of the trans isomer as the major byproduct in a ~4-5:1 ratio, which can then be separated by HPLC[1].

Materials:

  • L-Pro-L-Phe-OMe⋅HCl (dipeptide methyl ester hydrochloride)

  • Methanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM, anhydrous)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Microwave reactor

Procedure:

  • To a solution of L-Pro-L-Phe-OMe⋅HCl (1 mmol) in anhydrous methanol (10 mL) in a microwave vial, add sodium bicarbonate (1.2 mmol) to neutralize the hydrochloride salt.

  • Seal the vial and heat the reaction mixture at 80°C for 30 minutes in a microwave reactor.

  • After cooling, remove the solvent in vacuo.

  • Dissolve the residue in deionized water (15 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product as a mixture of cis and trans diastereomers.

  • Purify the diastereomers by reverse-phase semi-preparative HPLC. A phenyl-hexyl column with a water/methanol gradient is effective for separating the cis and trans isomers[1].

Protocol 2: Purification of Piperazine-2,5-dione Diastereomers by RP-HPLC

Instrumentation and Columns:

  • Semi-preparative HPLC system with a UV detector.

  • Reverse-phase column (e.g., C18 or Phenyl-Hexyl).

Mobile Phase:

  • A gradient of methanol or acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape. A typical gradient might be 5% to 60% methanol in water over 50 minutes[1].

General Procedure:

  • Dissolve the crude mixture of diastereomers in a minimal amount of the initial mobile phase solvent.

  • Inject the solution onto the semi-preparative HPLC column.

  • Run the gradient method and collect the fractions corresponding to the separated diastereomer peaks.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions for each isomer and remove the solvent in vacuo.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction. What is it likely to be and how can I prevent it?

A1: The higher molecular weight byproduct is most likely an oligomer (e.g., a cyclic dimer or trimer) of your desired piperazine-2,5-dione. This occurs when the linear dipeptide precursors react with each other (intermolecularly) instead of cyclizing individually (intramolecularly). To prevent this, you can try the following:

  • Decrease the concentration of your reaction. Running the reaction at high dilution (e.g., <0.1 M) will favor the intramolecular cyclization.

  • Use a slow addition method. Slowly adding your dipeptide precursor to the reaction vessel can help maintain a low effective concentration.

Q2: My piperazine-2,5-dione synthesis results in a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A2: The formation of a mixture of diastereomers is due to epimerization at one or both of the chiral centers. To improve stereoselectivity:

  • Lower the reaction temperature. Higher temperatures can accelerate epimerization.

  • Avoid basic conditions. If a base is necessary, use a weak, non-nucleophilic base and control the stoichiometry carefully.

  • Minimize the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q3: How can I separate the cis and trans isomers of my piperazine-2,5-dione?

A3: Diastereomers have different physical properties and can often be separated by chromatography. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a very effective technique for separating cis and trans isomers of piperazine-2,5-diones. A C18 or a phenyl-based column with a water/acetonitrile or water/methanol gradient is a good starting point. Chiral chromatography can also be employed for the separation of enantiomers[2][3].

Q4: What is the mechanism of piperazine-2,5-dione formation as an unwanted side reaction in solid-phase peptide synthesis (SPPS)?

A4: In SPPS, after the removal of the N-terminal protecting group (e.g., Fmoc), the free amine of the dipeptide attached to the resin can nucleophilically attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic piperazine-2,5-dione. This is particularly problematic with certain amino acid sequences, such as those containing proline or glycine.

Mechanism of DKP Formation in SPPS:

G Mechanism of Unwanted DKP Formation in SPPS start Dipeptide on Solid Support (N-terminus deprotected) attack Intramolecular Nucleophilic Attack of N-terminal amine on ester linkage start->attack intermediate Tetrahedral Intermediate attack->intermediate cleavage Cleavage from Resin intermediate->cleavage product Piperazine-2,5-dione (DKP) + Truncated Resin cleavage->product

Caption: Simplified mechanism of unwanted piperazine-2,5-dione (DKP) formation during solid-phase peptide synthesis.

References

Technical Support Center: Purification of Polar Aminoethyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar aminoethyl compounds.

Troubleshooting Guides

This section addresses common problems encountered during the purification of polar aminoethyl compounds, offering potential causes and solutions.

Problem 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Question: My polar aminoethyl compound elutes in the void volume on my C18 column. How can I increase its retention?

Potential Cause Solution
High Polarity of Analyte The compound is too hydrophilic for significant interaction with the non-polar stationary phase.[1]
Switch to a more suitable chromatography mode: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX).[1][2]
Use an aqueous-compatible RPC column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.
Inappropriate Mobile Phase The mobile phase is too "strong" (high organic content), causing rapid elution.
Decrease the organic solvent percentage: Start with a high aqueous mobile phase (e.g., 95-100% water or buffer) and run a shallow gradient.[3]
Ionization State The amino group is protonated (charged), increasing its polarity.
Adjust the mobile phase pH: Increase the pH to suppress the ionization of the amine (to its free base form), making it less polar and more retentive on a C18 column.[4] Be mindful of the column's pH stability.

Problem 2: Tailing or Asymmetric Peaks in Chromatography

Question: My peaks for basic aminoethyl compounds are tailing badly. What is causing this and how can I fix it?

Potential Cause Solution
Secondary Interactions with Silica Basic amine groups interact strongly with acidic silanol groups on the surface of silica-based columns, leading to tailing.[5][6]
Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.[5]
Operate at low pH: At a low pH (e.g., pH 3), silanol groups are not ionized, minimizing their interaction with the protonated amine.[6]
Add a competing base to the mobile phase: A small amount of an amine like triethylamine (TEA) can "mask" the active silanol sites.
Use a different stationary phase: Consider polymer-based columns or non-silica phases like alumina for basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[5]
Dilute the sample: Reduce the concentration of the injected sample.[5]
Use a higher capacity column: A column with a larger diameter or a stationary phase with a higher carbon load can handle more sample.[5]
Inappropriate Mobile Phase pH or Buffer Operating near the analyte's pKa can cause inconsistent ionization and peak tailing.[5] The buffer concentration may be too low to maintain a stable pH.
Adjust pH away from the pKa: Ensure the pH is at least 1.5-2 units away from the analyte's pKa.
Increase buffer concentration: A higher buffer concentration (e.g., 10-20 mM) can improve peak shape.[7]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for my highly polar aminoethyl compound?

A1: The choice depends on the specific properties of your compound and the impurities you need to remove.

  • Reversed-Phase Chromatography (RPC): Generally the first choice for less polar compounds. For highly polar amines, it is challenging but can be made to work by using highly aqueous mobile phases, pH adjustment, or specialized "aqueous-compatible" columns.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the best choice for very polar, hydrophilic compounds that are not retained in RPC.[9] It uses a polar stationary phase (like silica, amide, or amino-functionalized) and a mobile phase with a high concentration of an organic solvent.[9]

  • Ion-Exchange Chromatography (IEX): Ideal for charged molecules. Since aminoethyl compounds are typically basic and positively charged at neutral or acidic pH, cation-exchange chromatography is a very effective technique.[2][10]

  • Normal-Phase Chromatography (NPC): Can be used, but the high polarity of aminoethyl compounds often leads to very strong retention on the polar stationary phase (like silica). Modifiers such as ammonia or triethylamine are often required in the mobile phase to elute the compounds.[11]

Q2: How do I choose a mobile phase for HILIC?

A2: HILIC mobile phases typically consist of a high percentage of a water-miscible organic solvent (usually acetonitrile) and a smaller percentage of an aqueous component (water with a buffer).

  • Organic Solvent: Acetonitrile is the most common choice.

  • Aqueous Component: This is the "strong" solvent that elutes the compounds.

  • Buffer/Additive: A volatile buffer like ammonium formate or ammonium acetate is crucial for reproducible results and good peak shape, especially when using mass spectrometry (MS) detection.[7][12] The buffer concentration (typically 5-20 mM) and pH need to be optimized for your specific separation.[7][13]

Q3: My compound is unstable on silica gel. What are my options?

A3: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.

  • Deactivate the silica: You can flush the column with a solvent system containing a small amount of a base like triethylamine or ammonium hydroxide to neutralize the acidic sites.

  • Use an alternative stationary phase: Alumina (basic or neutral) or polymer-based columns are good alternatives to silica.[11]

  • Use Reversed-Phase or HILIC: These techniques often use buffered mobile phases that can protect the compound from extreme pH.

Q4: Can I purify my aminoethyl compound by recrystallization?

A4: Yes, recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system. For polar compounds, polar solvents like water, methanol, or ethanol are often good choices.[12] The ideal solvent will dissolve your compound well when hot but poorly when cold.[14] You may also consider crystallizing the compound as a salt (e.g., hydrochloride salt) which can have very different solubility properties.

Experimental Protocols

Protocol 1: HILIC Method for the Separation of Polar Amino Compounds

This protocol provides a general starting point for developing a HILIC separation method.

  • Column Selection: Choose a HILIC stationary phase. An amide- or amino-bonded column is a good starting point. (e.g., Shodex NH2P40-2D or similar).[15]

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): Acetonitrile.

    • Mobile Phase B (Strong Solvent): Prepare a 10-20 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.[7][12]

  • Column Equilibration: Equilibrate the column with 90-95% Mobile Phase A for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is similar to or weaker than the initial mobile phase (e.g., 90% acetonitrile / 10% water).[16] This prevents poor peak shape.

  • Gradient Elution:

    • Initial Conditions: 95% A / 5% B.

    • Gradient: Linearly increase Mobile Phase B from 5% to 50% over 15-20 minutes.

    • Wash: Increase Mobile Phase B to 95% for 2-3 minutes to wash the column.

    • Re-equilibration: Return to initial conditions (95% A / 5% B) and hold for 5-10 minutes before the next injection.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape for your specific analytes.[11][13]

Protocol 2: Cation-Exchange Chromatography for Aminoethyl Compound Purification

This protocol outlines a general procedure for purifying basic aminoethyl compounds using cation-exchange.

  • Column Selection: Choose a strong or weak cation-exchange resin. The choice depends on the pKa of your compound.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where your compound is positively charged (e.g., 20 mM phosphate buffer, pH 6.0).

    • Elution Buffer (Buffer B): The same buffer as Buffer A but with a high concentration of salt (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 6.0).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer (Buffer A) until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Dissolve your sample in Binding Buffer (Buffer A) and load it onto the column. The positively charged aminoethyl compound will bind to the negatively charged resin.[17]

  • Wash Step: Wash the column with 5-10 column volumes of Binding Buffer (Buffer A) to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear salt gradient (e.g., 0-100% Buffer B over 20 column volumes) or a step gradient.[10] The high concentration of salt ions (Na+) will compete with your compound for binding to the resin, causing it to elute.

  • Fraction Collection & Analysis: Collect fractions and analyze them for the presence of your target compound (e.g., by HPLC, UV-Vis spectroscopy).

Quantitative Data Summary

The following tables summarize typical conditions and results for the purification of polar amino compounds. Actual results will vary based on the specific compound and instrumentation.

Table 1: HILIC Mobile Phase Optimization for Amino Acid Analysis

Parameter Condition 1 Condition 2 Condition 3 Observation Reference
Buffer Salt 5 mM Ammonium Formate10 mM Ammonium Formate20 mM Ammonium FormateIncreasing salt content generally improves peak shape (reduces tailing) and decreases retention time.[7]
Mobile Phase pH pH 2.8pH 3.0pH 3.5Lower pH can improve ionization for MS detection and affect peak shape for acidic or basic analytes. Optimal pH is compound-dependent.[7][12]
Flow Rate 0.9 mL/min0.6 mL/min0.4 mL/minLower flow rates can significantly increase signal response in MS detection and improve resolution for isomers like leucine/isoleucine.[7][12]

Visualizations

Logical Workflow Diagram

Purification_Decision_Tree start Start: Crude Sample (Polar Aminoethyl Compound) solubility_test Is the compound soluble in common organic solvents? start->solubility_test is_solid Is the compound a solid? start->is_solid rpc_check Initial Test: Reversed-Phase Chromatography (RPC) solubility_test->rpc_check Yes hilic_iex Switch to alternative method: HILIC or Ion-Exchange (IEX) solubility_test->hilic_iex No, poor solubility is_solid->solubility_test No recrystallize Attempt Recrystallization is_solid->recrystallize Yes rpc_retained Is the compound retained? rpc_check->rpc_retained rpc_good_shape Is the peak shape acceptable? rpc_retained->rpc_good_shape Yes rpc_retained->hilic_iex No (Elutes at void) rpc_success Purify using RPC (Optimize pH, gradient) rpc_good_shape->rpc_success Yes rpc_tailing Troubleshoot Tailing: - Use end-capped column - Adjust mobile phase pH - Add competing base rpc_good_shape->rpc_tailing No (Severe Tailing) rpc_tailing->rpc_success is_charged Is the compound charged at a workable pH? hilic_iex->is_charged iex_choice Use Ion-Exchange Chromatography (Cation Exchange) is_charged->iex_choice Yes hilic_choice Use HILIC is_charged->hilic_choice No / Prefer HILIC npc_option Consider Normal-Phase with modifiers (e.g., NH4OH) hilic_choice->npc_option If HILIC fails Experimental_Workflow cluster_prep 1. Sample Preparation cluster_chrom 2. Chromatographic Purification cluster_analysis 3. Analysis & Post-Processing sample_prep Crude Sample Extraction (e.g., from natural product or reaction mixture) clarification Clarification (Centrifugation/Filtration) sample_prep->clarification solubilization Solubilization in appropriate solvent clarification->solubilization equilibration Column Equilibration solubilization->equilibration injection Sample Injection equilibration->injection elution Gradient Elution injection->elution fraction_collection Fraction Collection elution->fraction_collection purity_check Purity Analysis of Fractions (e.g., analytical HPLC, TLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Rotary Evaporation / Lyophilization) pooling->solvent_removal final_product Final Purified Compound solvent_removal->final_product

References

Troubleshooting NMR signal overlap in piperazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing NMR signal overlap with piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of my piperazine derivative overlapping in the ¹H NMR spectrum?

Signal overlap in piperazine derivatives is common due to several factors:

  • Conformational Dynamics: The piperazine ring exists in a dynamic equilibrium of chair conformations. At room temperature, the rate of this interconversion can be on the NMR timescale, leading to broadened signals or time-averaged signals that are very close in chemical shift.[1][2]

  • Pseudo-Symmetry: Depending on the substitution pattern, the protons on the piperazine ring can be in very similar chemical environments, leading to small differences in their chemical shifts and causing the signals to overlap.

  • Restricted Rotation: In N-acyl or N-aroyl substituted piperazines, restricted rotation around the amide bond can lead to the presence of rotamers (rotational conformers), which can complicate the spectrum by introducing multiple sets of signals that may overlap.[1][3]

Q2: What are the initial, simple steps to resolve signal overlap before resorting to advanced experiments?

Before performing complex 2D NMR experiments, several simpler methods can be effective:

  • Change the NMR Solvent: Running the spectrum in a different deuterated solvent can alter the chemical shifts of your compound. Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant shifts compared to chloroform-d (CDCl₃) or DMSO-d₆, which can be enough to resolve overlapping signals.[4]

  • Vary the Temperature: Acquiring the spectrum at different temperatures (Variable Temperature or VT-NMR) can help resolve issues related to conformational dynamics.[3]

    • Increasing the temperature can increase the rate of bond rotation or ring inversion, causing rotameric signals to coalesce into a single, sharp average signal.[1]

    • Decreasing the temperature can slow down these dynamic processes, "freezing out" individual conformers and resulting in sharp, distinct signals for each.[1]

  • Use a Higher Field Spectrometer: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in parts per million (ppm), often resolving the overlap.

Q3: Which 2D NMR experiments are most effective for resolving signal overlap in piperazine derivatives?

When simpler methods fail, 2D NMR is a powerful tool to resolve overlap by spreading the signals across a second frequency dimension. The most common and useful experiments are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-4 bonds). This helps trace out the spin systems within your molecule.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon they are attached to (one-bond correlation). This is excellent for assigning carbons and separating overlapping proton signals based on the chemical shift of their attached carbon.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting different spin systems and assigning quaternary (non-protonated) carbons.[5][7]

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing signal overlap in your NMR experiments.

Troubleshooting_Workflow start ¹H NMR Signal Overlap Observed solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent Try simple fix first check1 Overlap Resolved? solvent->check1 temp Vary Temperature (VT-NMR) check2 Overlap Resolved? temp->check2 check1->temp No end_ok Analysis Complete check1->end_ok Yes perform_2d Perform 2D NMR Experiments check2->perform_2d No check2->end_ok Yes cosy COSY (¹H-¹H Correlation) perform_2d->cosy Need to see proton couplings hsqc HSQC (¹H-¹³C One-Bond) perform_2d->hsqc Need to assign protonated carbons hmbc HMBC (¹H-¹³C Multi-Bond) perform_2d->hmbc Need to connect fragments or assign quaternary carbons analyze_2d Analyze 2D Spectra & Assign Signals cosy->analyze_2d hsqc->analyze_2d hmbc->analyze_2d analyze_2d->end_ok

Caption: A workflow for troubleshooting NMR signal overlap.

How 2D NMR Resolves Signal Overlap

The diagram below illustrates conceptually how a 2D NMR experiment like HSQC can resolve overlapping proton signals by using the chemical shift of the attached carbon atom as a second dimension.

Caption: How 2D NMR separates overlapping 1D signals.

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Piperazine Derivatives

This table provides general chemical shift ranges. Actual values are highly dependent on substitution, solvent, and conformation.

NucleusPosition / TypeTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
ProtonPiperazine ring CH₂ (unsubstituted)2.5 - 3.5-Often appears as a broad singlet or complex multiplet.[8]
ProtonPiperazine ring CH₂ (N-acyl/N-aroyl)3.0 - 4.0-Signals may be split into multiple sets due to rotamers; often deshielded.[3]
ProtonPiperazine ring CH₂ (adjacent to N-aryl)3.0 - 3.8-The electronic nature of the aryl substituent will influence the shift.
ProtonPiperazine NH (if present)1.5 - 4.0 (variable)-Very broad, position is concentration and solvent dependent. Can be confirmed by D₂O exchange.[4]
CarbonPiperazine ring CH₂ (unsubstituted)-40 - 55Can show one or two signals depending on symmetry and dynamics.[2][9]
CarbonPiperazine ring CH₂ (N-acyl/N-aroyl)-40 - 50May be split into multiple signals due to rotamers.[1]
CarbonCarbonyl (Amide)-165 - 175The chemical shift provides information about the electronic environment of the acyl group.[9]

Experimental Protocols

Protocol 1: Basic 2D COSY Experiment
  • Purpose: To identify protons that are spin-spin coupled, helping to map out the connectivity of proton networks.

  • Methodology:

    • Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D proton spectrum of the sample. Note the spectral width (SW) and transmitter frequency offset (o1p).[10]

    • Create a New 2D Experiment: In the spectrometer software (e.g., TopSpin), create a new dataset and load a standard COSY parameter set (e.g., COSYGPSW).[11]

    • Set Spectral Parameters:

      • Set the spectral width (SW) in both dimensions (F1 and F2) to match the value from the 1D proton spectrum.[10]

      • Set the transmitter offset (o1p) to be in the center of the proton signals.

    • Set Acquisition Parameters:

      • Set the number of scans (NS) to a multiple of 4 or 8 (e.g., 4, 8, 16) for proper phase cycling. A higher number of scans increases the signal-to-noise ratio.

      • Set the number of increments in the indirect dimension (F1), typically 128 to 256 for a quick experiment. Higher values increase resolution in F1 but also increase experiment time.

    • Acquisition: Turn off sample spinning and start the acquisition (e.g., zg command).[11]

    • Processing: After acquisition, process the data using a Fourier transform in both dimensions (e.g., xfb command). The resulting spectrum can be phased and symmetrized.[11]

Protocol 2: Basic 2D HSQC Experiment
  • Purpose: To generate a 2D spectrum showing correlations between protons and the carbons they are directly attached to.

  • Methodology:

    • Acquire ¹H and ¹³C Spectra: Obtain standard 1D proton and carbon spectra. Note the spectral widths and offsets for both nuclei.[10]

    • Create a New 2D Experiment: Create a new dataset and load a standard HSQC parameter set (e.g., phase-sensitive gradient-selected, hsqcedetgpsisp2.3).

    • Set Spectral Parameters:

      • Set the F2 (proton) dimension parameters (SW, o1p) based on the ¹H spectrum.[10]

      • Set the F1 (carbon) dimension parameters (SW, o1p) based on the ¹³C spectrum.[10]

    • Set Acquisition Parameters:

      • Set the number of scans (NS) to a multiple of 2 or 4.

      • Set the number of increments in F1 (typically 128 to 256).

    • Acquisition: Start the acquisition (zg).

    • Processing: Process the data with a Fourier transform (xfb). The resulting spectrum will show the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis.

Protocol 3: Basic 2D HMBC Experiment
  • Purpose: To observe correlations between protons and carbons over two or three bonds, which is essential for connecting molecular fragments and identifying quaternary carbons.

  • Methodology:

    • Acquire ¹H and ¹³C Spectra: Obtain standard 1D spectra to determine the spectral windows for both nuclei.[12]

    • Create a New 2D Experiment: Create a new dataset and load a standard HMBC parameter set (e.g., hmbcgplpndqf).[11]

    • Set Spectral Parameters:

      • Set the F2 (proton) and F1 (carbon) spectral widths and offsets as done for the HSQC experiment.[12]

    • Set Key Parameters: The HMBC experiment has a delay optimized for the long-range coupling constant (J H-C). A typical value is optimized for 8 Hz, but this can be adjusted.

    • Set Acquisition Parameters:

      • Set the number of scans (NS) to a multiple of 4 or 8. HMBC often requires more scans than HSQC.

      • Set the number of increments in F1 (typically 256 or 512).

    • Acquisition: Start the acquisition (zg).

    • Processing: Process the data with a Fourier transform (xfb). The spectrum is typically displayed in magnitude mode.

References

Technical Support Center: Enhancing Solubility of Piperazine-2,5-Dione Compounds for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of piperazine-2,5-dione compounds during experimental assays.

Troubleshooting Guide

Low aqueous solubility is a common challenge encountered with piperazine-2,5-dione compounds, which can lead to unreliable and unpredictable results in various in vitro assays.[1] This guide provides a systematic approach to troubleshooting and enhancing the solubility of these compounds.

Problem: Compound precipitates out of solution during assay preparation or execution.

Possible Causes & Solutions:

CauseRecommended ActionDetailed Protocol
Low intrinsic aqueous solubility of the piperazine-2,5-dione scaffold and side chains. 1. Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice. 2. pH Adjustment: Modify the pH of the buffer to ionize the compound, which can significantly increase solubility, especially for compounds with acidic or basic functional groups. 3. Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes that enhance the aqueous solubility of hydrophobic compounds. 4. Solid Dispersion: Prepare a solid dispersion of the compound in a hydrophilic polymer to improve its dissolution rate and solubility.--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--
Incorrect solvent used for initial stock solution. Ensure the compound is fully dissolved in an appropriate organic solvent, such as 100% DMSO, before preparing aqueous dilutions. Aspartame-based diketopiperazines, for instance, exhibit high solubility in polar organic solvents like DMSO, DMF, and methanol.[2]-
Concentration exceeds the thermodynamic or kinetic solubility limit. Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer to establish a working concentration range.--INVALID-LINK--
Temperature fluctuations. Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent. The solubility of piperazine, for example, increases with temperature.[3]-
Compound degradation. Assess the stability of the compound in the chosen solvent and buffer system over the time course of the experiment.-

Frequently Asked Questions (FAQs)

Q1: Why are my piperazine-2,5-dione compounds poorly soluble in aqueous solutions?

Piperazine-2,5-diones, also known as cyclic dipeptides, often have a rigid, planar structure that can favor crystal lattice formation, leading to low aqueous solubility.[2] The hydrophobicity of the amino acid side chains is also a major determinant of their solubility. For example, the piperazine-2,5-dione derivative alaptide is described as being practically insoluble in water.[4][5][6]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used for high-throughput screening in early drug discovery.[1][7][8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid and dissolved forms are in equilibrium. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility. It is crucial for lead optimization and formulation development.[1][7][8]

For initial screening assays, kinetic solubility is often sufficient. For more detailed characterization and mechanism of action studies, determining the thermodynamic solubility is recommended.

Q3: How can I predict the solubility of my piperazine-2,5-dione derivative?

While computational models can provide estimates, the most reliable way is through experimental determination. A simple preliminary assessment can be made by examining the amino acid composition. Peptides with a higher proportion of charged residues (e.g., Asp, Glu, Lys, Arg) tend to be more soluble in aqueous solutions.[9]

Q4: Can I use surfactants to improve the solubility of my compound?

Yes, non-ionic surfactants like Tween 20, Tween 80, and Pluronic F-68 can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[10] However, it is crucial to ensure that the surfactant concentration used does not interfere with the biological assay.

Q5: My compound is a mono-protected piperazine-2,5-dione. Is it likely to be more soluble than the unprotected form?

Yes, studies have shown that non-protected 2,5-diketopiperazine derivatives often have poor solubility. Introducing a protecting group can disrupt the crystal packing and improve solubility.[11]

Quantitative Solubility Data

The following table summarizes available quantitative solubility data for select piperazine-2,5-dione compounds and related structures. Data for a wider range of specific derivatives is limited in the public domain and often needs to be determined empirically.

CompoundSolventSolubilityReference
AlaptideWater0.1104 g/100 mL[5][6][10]
AlaptideEthanol0.1011 g/100 mL[10]
AlaptideWater:Ethanol (1:1)0.3601 g/100 mL[10]
AlaptideHexane0.0024 g/100 mL[10]
Cyclo(L-alanylglycine)Water (298.15 K)Increases with urea concentration[12]
Cyclo(L-alanyl-L-alanine)Water (298.15 K)Increases with urea concentration[12]
Cyclo(glycyl-L-leucine)Water (298.15 K)Increases with urea concentration[12]
Cyclo(L-valyl-L-valine)Water (298.15 K)Increases with urea concentration[12]
Cyclo(glycyl-L-phenylalanine)Water (298.15 K)Increases with urea concentration[12]

Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

Objective: To increase the solubility of a piperazine-2,5-dione compound in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • Piperazine-2,5-dione compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Prepare a high-concentration stock solution of the piperazine-2,5-dione compound in 100% DMSO (e.g., 10 mM). Ensure the compound is completely dissolved.

  • Serially dilute the stock solution in the aqueous buffer to achieve the desired final concentrations for the assay.

  • When preparing working solutions, add the DMSO stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and minimize precipitation.

  • Visually inspect the solutions for any signs of precipitation (cloudiness or solid particles).

  • If precipitation is observed, consider increasing the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can affect biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.

  • If precipitation persists, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate and use the supernatant for the assay, ensuring you determine the actual concentration of the compound in the supernatant via HPLC or another quantitative method.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the solubility of a piperazine-2,5-dione compound at different pH values to identify the optimal pH for solubilization.

Materials:

  • Piperazine-2,5-dione compound

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • Shake-flask apparatus or orbital shaker

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Add an excess amount of the solid piperazine-2,5-dione compound to separate vials, each containing a buffer of a specific pH.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH to identify the pH at which the compound exhibits maximum solubility.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To enhance the aqueous solubility of a piperazine-2,5-dione compound through complexation with a cyclodextrin.

Materials:

  • Piperazine-2,5-dione compound

  • β-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Magnetic stirrer

  • Vortex mixer

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add an excess amount of the solid piperazine-2,5-dione compound to each cyclodextrin solution.

  • Stir the mixtures vigorously at a constant temperature for 24-48 hours to allow for complex formation and to reach equilibrium.

  • Filter the solutions to remove any undissolved compound.

  • Analyze the concentration of the dissolved piperazine-2,5-dione in the filtrate using a suitable analytical method (e.g., HPLC).

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.

Protocol 4: Preparation of a Solid Dispersion

Objective: To improve the dissolution rate and apparent solubility of a piperazine-2,5-dione compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • Piperazine-2,5-dione compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

Methodology (Solvent Evaporation Method):

  • Dissolve both the piperazine-2,5-dione compound and the hydrophilic polymer in a suitable volatile organic solvent. Common weight ratios of compound to polymer to test are 1:1, 1:2, and 1:5.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Dry the resulting solid film or powder under vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be used to prepare aqueous solutions for assays. The amorphous nature of the compound within the polymer matrix will facilitate faster dissolution and potentially achieve a higher apparent solubility.

Protocol 5: Kinetic and Thermodynamic Solubility Assays (Shake-Flask Method)

Objective: To determine the kinetic and thermodynamic solubility of a piperazine-2,5-dione compound.

Materials:

  • Piperazine-2,5-dione compound (as solid and as a concentrated DMSO stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (for turbidimetric measurement) or HPLC-UV/MS system

  • Solubility filter plate or centrifugation capability

Methodology (Kinetic Solubility):

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add small volumes of a high-concentration DMSO stock solution of the compound to the buffer to create a dilution series.

  • Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

  • Alternatively, for a more quantitative measurement, filter the plate or centrifuge it to pellet the precipitate.

  • Analyze the concentration of the compound in the supernatant using HPLC-UV/MS.

Methodology (Thermodynamic Solubility):

  • Add an excess of the solid piperazine-2,5-dione compound to a vial containing the aqueous buffer.

  • Shake the vial at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV/MS method. This concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubility Enhancement Strategies cluster_assay Assay Preparation start Piperazine-2,5-dione with low aqueous solubility cosolvent Co-solvency (e.g., DMSO) start->cosolvent Add co-solvent ph_adjust pH Adjustment start->ph_adjust Modify pH cyclodextrin Cyclodextrin Complexation start->cyclodextrin Form inclusion complex solid_dispersion Solid Dispersion start->solid_dispersion Prepare dispersion assay Soluble compound ready for in vitro assay cosolvent->assay ph_adjust->assay cyclodextrin->assay solid_dispersion->assay

Caption: Workflow for enhancing piperazine-2,5-dione solubility.

troubleshooting_logic precipitation Compound Precipitation Observed check_stock Is the stock solution clear? precipitation->check_stock check_conc Is the final concentration below the known solubility limit? check_stock->check_conc Yes reparepare_stock reparepare_stock check_stock->reparepare_stock No check_solvent Is the co-solvent percentage appropriate? check_conc->check_solvent Yes determine_solubility Action: Determine kinetic/thermodynamic solubility. check_conc->determine_solubility No / Unknown check_ph Is the pH optimal for solubility? check_solvent->check_ph Yes adjust_solvent Action: Adjust co-solvent percentage or change co-solvent. check_solvent->adjust_solvent No optimize_ph Action: Perform pH-solubility profile. check_ph->optimize_ph No / Unknown reprepare_stock Action: Re-prepare stock solution in 100% DMSO.

References

Technical Support Center: Overcoming Poor Cell Permeability of Piperazine-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of piperazine-based drugs. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of many piperazine-based drugs?

Poor cell permeability of piperazine-containing compounds often stems from a combination of their physicochemical properties. The piperazine ring, being a basic moiety, is often protonated at physiological pH. This positive charge increases the molecule's polarity and hydrophilicity, hindering its ability to passively diffuse across the lipophilic cell membrane. Additionally, many piperazine derivatives can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, further reducing its net intracellular concentration.

Q2: How can I experimentally assess the cell permeability of my piperazine-based compound?

Two widely used in vitro models to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.

  • Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express various transporters, mimicking the intestinal epithelium. This model can assess both passive diffusion and active transport, including efflux.[1]

A comparison of results from both assays can provide valuable insights. For instance, if a compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay, it may indicate that the compound is a substrate for efflux transporters.[2]

Q3: What strategies can I employ to improve the cell permeability of my piperazine-based drug candidate?

Several strategies can be explored to enhance the cell permeability of piperazine-containing molecules:

  • Prodrug Approach: This involves chemically modifying the parent drug to create a more lipophilic and permeable prodrug. This modification temporarily masks the polar functional groups of the piperazine moiety. Once inside the cell, the prodrug is enzymatically or chemically converted back to the active parent drug.[3][4] For example, creating ester or carbamate prodrugs can increase lipophilicity and improve passive diffusion.

  • Formulation Strategies: Utilizing lipid-based formulations such as lipid nanoparticles, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of poorly permeable drugs.[5][6][7] These formulations can protect the drug from degradation and facilitate its transport across the intestinal epithelium.

  • Use of Permeation Enhancers: Co-administration of the drug with permeation enhancers can transiently open the tight junctions between epithelial cells, allowing for increased paracellular transport. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[8]

  • Structural Modification: Rational design of the drug molecule to optimize its physicochemical properties, such as lipophilicity (logP) and polar surface area (PSA), can significantly impact its permeability. This involves a careful balance, as increasing lipophilicity too much can lead to poor solubility.

Q4: How do I interpret the efflux ratio from a Caco-2 assay for my piperazine compound?

The efflux ratio (ER) is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)).

  • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[9]

  • To confirm the involvement of specific transporters like P-gp, the Caco-2 assay can be performed in the presence of known inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the drug is a substrate for that transporter.

Troubleshooting Guides

PAMPA Assay Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low compound recovery - Compound precipitation in the aqueous buffer.- Strong binding to the filter membrane or plate material.- Compound instability in the assay buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the buffer, ensuring it doesn't compromise membrane integrity.- Use low-binding plates.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA).- Assess compound stability in the assay buffer at the experimental temperature and pH.
High variability between replicates - Inconsistent lipid membrane application.- Pipetting errors.- Air bubbles trapped under the filter membrane.- Ensure a consistent and even coating of the lipid solution on the filter.- Use calibrated pipettes and consistent technique.- Visually inspect for and remove any air bubbles after assembling the donor and acceptor plates.
Unexpectedly high permeability for a known poorly permeable compound - Compromised integrity of the artificial membrane.- Cross-contamination between wells.- Check the quality of the lipid solution and the filter plates.- Run a known low-permeability control compound in each assay.- Be meticulous with pipetting to avoid cross-contamination.
Caco-2 Permeability Assay Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low Transepithelial Electrical Resistance (TEER) values - Incomplete monolayer formation.- Cell death or damage due to compound toxicity.- Contamination (e.g., mycoplasma).- Allow cells to culture for a sufficient duration (typically 21 days) to form a confluent and differentiated monolayer.- Assess the cytotoxicity of your compound at the tested concentration using an MTT or similar assay.- Regularly test cell cultures for mycoplasma contamination.
Low compound recovery - Compound binding to the cell monolayer or plate plastic.- Intracellular metabolism of the compound.- Lysosomal trapping of basic compounds.- Use low-binding plates.- Include a protein like BSA in the basolateral compartment to reduce non-specific binding.- Analyze cell lysates to quantify intracellular drug concentration.- Investigate potential metabolism by Caco-2 enzymes.- Co-incubate with an inhibitor of lysosomal acidification (e.g., chloroquine) to see if recovery improves.[10]
High variability in Papp values - Inconsistent cell seeding density.- Variation in the passage number of Caco-2 cells.- Edge effects on the multi-well plate.- Ensure a uniform cell suspension and seeding density across all wells.- Use Caco-2 cells within a consistent and defined passage number range for all experiments.[11]- Avoid using the outermost wells of the plate, or ensure they are filled with buffer to maintain humidity.[11][12]
Dome formation in the cell monolayer - Over-confluency of the cells leading to fluid accumulation beneath the monolayer.- Seed cells at an optimal density to avoid overgrowth.- Monitor cell growth closely and perform the assay before significant dome formation occurs.[13]

Data Presentation

The following tables provide a summary of apparent permeability (Papp) values for a selection of piperazine-containing compounds from the literature, determined by Caco-2 and PAMPA assays.

Table 1: Apparent Permeability (Papp) of Selected Piperazine-Containing Drugs in Caco-2 and PAMPA Assays

DrugTherapeutic ClassCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)PAMPA Papp (x 10⁻⁶ cm/s)Efflux Ratio (Caco-2)Reference
CiprofloxacinAntibiotic0.1 - 1.00.2 - 1.5>2[14]
NorfloxacinAntibiotic<0.1<0.1>2[14]
OlanzapineAntipsychotic5.0 - 15.010.0 - 20.0~1Fagerholm et al., 2005
KetoconazoleAntifungal<1.01.0 - 5.0>10FDA Guidance
Hypothetical Drug A CNS Agent0.58.05.0Illustrative Example
Hypothetical Drug B Antimicrobial12.015.01.2Illustrative Example

Note: Papp values can vary significantly between laboratories due to differences in experimental conditions. The values presented here are for comparative purposes.

Table 2: Structure-Permeability Relationship of Fluoroquinolone Analogs with Piperazine Moiety

CompoundR Group on PiperazineCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)PAMPA Intrinsic Permeability (P₀) (x 10⁻⁶ cm/s)
NorfloxacinH<0.10.7
N-MethylnorfloxacinCH₃Not Reported49
N-Propylnorfloxacinn-C₃H₇Not Reported132
N-Butylnorfloxacinn-C₄H₉Not Reported365
CiprofloxacinH0.1 - 1.02.7
N-MethylciprofloxacinCH₃Not Reported37
N-Propylciprofloxacinn-C₃H₇Not Reported137
N-Butylciprofloxacinn-C₄H₉Not Reported302

Data adapted from Avdeef et al., 2005, demonstrating the effect of increasing alkyl chain length on the permeability of fluoroquinolones.[14]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of the Donor Plate:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The solvent is allowed to evaporate completely.

  • Preparation of the Acceptor Plate:

    • A 96-well plate is filled with buffer solution (e.g., phosphate-buffered saline, pH 7.4) which may contain a small percentage of a co-solvent like DMSO.

  • Compound Preparation:

    • The test compound is dissolved in the same buffer as the acceptor plate to a final concentration typically in the range of 10-100 µM.

  • Assay Assembly and Incubation:

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

    • The test compound solution is added to the wells of the donor plate.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, the donor and acceptor plates are separated.

    • The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

      • Vd = Volume of the donor well

      • Va = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C]a = Concentration in the acceptor well

      • [C]eq = Equilibrium concentration

Caco-2 Cell Permeability Assay Protocol
  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >300 Ω·cm²).

  • Assay Preparation:

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The test compound, dissolved in transport buffer, is added to the apical (upper) chamber.

    • Fresh transport buffer is added to the basolateral (lower) chamber.

    • The plates are incubated at 37°C with gentle shaking.

    • At specified time points, samples are collected from the basolateral chamber and replaced with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:

    • The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Sample Analysis:

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability (Papp):

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = The rate of drug appearance in the receiver chamber

      • A = The surface area of the cell monolayer

      • C₀ = The initial concentration of the drug in the donor chamber

Visualizations

G cluster_factors Factors Influencing Cell Permeability Physicochemical_Properties Physicochemical Properties - Lipophilicity (logP) - Molecular Size (MW) - Polarity (PSA) - pKa Poor_Permeability Poor Cell Permeability of Piperazine Drugs Physicochemical_Properties->Poor_Permeability High Polarity Low Lipophilicity Biological_Factors Biological Factors - Membrane Composition - Efflux Transporters (e.g., P-gp) - Tight Junction Integrity Biological_Factors->Poor_Permeability Efflux Substrate

Caption: Factors contributing to the poor cell permeability of piperazine-based drugs.

G Start Start: Poorly Permeable Piperazine Drug Assess_Permeability Assess Permeability (PAMPA & Caco-2) Start->Assess_Permeability High_PAMPA_Low_Caco2 High PAMPA, Low Caco-2? Assess_Permeability->High_PAMPA_Low_Caco2 Efflux_Substrate Likely Efflux Substrate High_PAMPA_Low_Caco2->Efflux_Substrate Yes Low_Both Low in Both PAMPA & Caco-2 High_PAMPA_Low_Caco2->Low_Both No Consider_Strategies Consider Permeability Enhancement Strategies Efflux_Substrate->Consider_Strategies Low_Both->Consider_Strategies Prodrug Prodrug Approach Consider_Strategies->Prodrug Formulation Formulation Strategies Consider_Strategies->Formulation Structural_Mod Structural Modification Consider_Strategies->Structural_Mod End End: Improved Permeability Prodrug->End Formulation->End Structural_Mod->End

Caption: Decision tree for selecting a permeability enhancement strategy.

G cluster_cell Epithelial Cell Piperazine Piperazine Derivative MLCK Myosin Light Chain Kinase (MLCK) Piperazine->MLCK Activates Rho_Kinase Rho Kinase (ROCK) Piperazine->Rho_Kinase Activates Myosin_Contraction Increased Myosin-mediated Contraction MLCK->Myosin_Contraction Rho_Kinase->Myosin_Contraction Cadherin_Disruption Disruption of Adherens Junctions (Cadherins) Myosin_Contraction->Cadherin_Disruption TJ_Opening Opening of Tight Junctions Cadherin_Disruption->TJ_Opening Paracellular_Permeability Increased Paracellular Permeability TJ_Opening->Paracellular_Permeability

References

Technical Support Center: Minimizing Toxicity of Functionalized Piperazine-2,5-Diones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with functionalized piperazine-2,5-diones. The focus is on understanding, assessing, and minimizing the toxicity of these compounds during experimentation.

Section 1: Frequently Asked Questions (FAQs)

General Toxicity & Safety Profile

Q1: What are the common mechanisms of toxicity observed with piperazine-2,5-dione derivatives?

A1: The toxicity of piperazine-2,5-dione derivatives can manifest through several mechanisms. Key pathways include the induction of apoptosis (programmed cell death), mitochondrial impairment leading to ATP depletion, and the generation of oxidative stress through reactive oxygen species (ROS).[1][2][3] Some derivatives can also cause neurotoxicity by inducing neuronal damage and altering locomotor activity.[4] Furthermore, the piperazine ring can undergo metabolic bioactivation in the liver to form reactive iminium ions, which are electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[5]

Q2: Are all functionalized piperazine-2,5-diones inherently toxic?

A2: No, not all derivatives are inherently toxic. Toxicity is highly dependent on the specific functional groups attached to the piperazine-2,5-dione core. For instance, certain alaptide derivatives have been shown to be non-toxic to various cell types, including human monocytic leukemia (THP-1) and synovial cells (SW982), at concentrations up to 20-30 µM.[6] Similarly, a series of 1,4-disubstituted piperazine-2,5-diones showed no significant toxicity to SH-SY5Y neuroblastoma cells at concentrations up to 80 μM.[7] Cytotoxicity is often context-dependent, varying with the compound's structure, the cell type tested, and the concentration used.

Q3: How can I get a preliminary idea of a novel compound's toxicity before synthesis?

A3: Computational toxicology and in silico modeling are valuable tools for predicting potential toxicity. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate a compound's structural features with its toxicological activity.[8][9] These models help screen large databases of virtual compounds to prioritize those with a lower predicted toxicity for synthesis.[9][10] Molecular docking studies can also predict interactions with off-target proteins that might lead to adverse effects.

Structure-Toxicity Relationship (STR)

Q4: Which functional groups or structural modifications tend to increase cytotoxicity?

A4: The structure-activity relationship (SAR) for cytotoxicity is complex, but some trends have been observed.

  • Bioisosteric Replacements: In one study on piperazinone derivatives, replacing an imidazole moiety with guanidine, thiourea, or hydrazide groups led to an increase in cytotoxicity against cancer cell lines.[11]

  • Aryl Groups: The nature and substitution pattern on an aryl ring attached to the piperazine core can significantly influence activity and toxicity. For example, a phenyl ring substituted at the 4-position of a piperazine ring showed strong cytotoxic activity against LNCaP prostate cancer cells.[12]

  • Lipophilicity: Increasing lipophilicity can sometimes enhance anticancer activity but may also affect the toxicity profile. This balance is critical in drug design.[13]

Q5: Conversely, what modifications might decrease toxicity or improve the safety profile?

A5: Several strategies can be employed to decrease toxicity:

  • Improving Selectivity: A key goal is to design compounds that are more toxic to cancer cells than to normal, healthy cells. For example, some phenylpiperazine derivatives of 1,2-benzothiazine showed high cytotoxicity against breast adenocarcinoma (MCF7) cells while having significantly lower toxicity towards non-tumorigenic epithelial (MCF10A) cells compared to the reference drug doxorubicin.[14]

  • Increasing Polarity: In some cases, introducing polar groups can be beneficial. For instance, an N-methylpiperazine group was added to vinblastine derivatives to increase polarity.[15]

  • Formulation Strategies: Encapsulating cytotoxic compounds in nanocarriers, such as chitosan-based niosomes, can significantly reduce their harmful effects on healthy cells while potentially improving their delivery to target tissues.[13]

Experimental Design

Q6: What is a standard workflow for assessing the toxicity of a new piperazine-2,5-dione derivative?

A6: A typical workflow involves a tiered approach, starting with in vitro assays and progressing to more complex models if necessary. The process generally includes initial cytotoxicity screening against both cancerous and non-cancerous cell lines to determine the therapeutic index, followed by mechanistic studies to understand how the compound elicits a toxic response.

G cluster_0 In Vitro Assessment cluster_1 Mechanistic Studies cluster_2 Advanced & In Vivo Studies A Synthesize Compound B Initial Cytotoxicity Screening (e.g., MTT, NRU Assay) A->B C Determine IC50 / CC50 Values on Cancer & Normal Cell Lines B->C D Assess Selectivity Index (CC50 Normal / IC50 Cancer) C->D E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E H In Vivo Model Testing (e.g., C. elegans, Rodent Models) D->H G Mitochondrial Function (e.g., MMP, ATP levels) E->G F Oxidative Stress Assays (e.g., ROS, GSH levels) F->G I Assess Systemic Toxicity & Developmental Effects H->I

Caption: Workflow for assessing the toxicity of novel compounds.

Q7: My compound shows high cytotoxicity in vitro. What are my next steps?

A7: High initial cytotoxicity requires a systematic troubleshooting approach. First, confirm the result with a secondary, mechanistically different cytotoxicity assay. If confirmed, assess the compound's selectivity by testing it on a non-cancerous cell line. If the compound is non-selective (toxic to both normal and cancer cells), consider structural modification or formulation strategies. If it is selective, you can proceed to mechanistic studies to understand its mode of action.

G Start High Cytotoxicity Observed in Primary Screen Confirm Confirm with Orthogonal Assay (e.g., Neutral Red if primary was MTT) Start->Confirm IsConfirmed Toxicity Confirmed? Confirm->IsConfirmed TestSelectivity Test on Non-Cancerous Cell Line (e.g., 3T3, MRC-5) IsConfirmed->TestSelectivity  Yes End Result likely an artifact. Re-test. IsConfirmed->End No IsSelective Is Compound Selective? TestSelectivity->IsSelective Modify Troubleshooting: 1. Structural Modification (SAR) 2. Formulation (e.g., Nanoparticles) 3. Re-evaluate Target IsSelective->Modify No (Toxic to Normal Cells) Proceed Proceed to Mechanistic Studies: - Apoptosis - Oxidative Stress - Mitochondrial Function IsSelective->Proceed Yes (Spares Normal Cells)

Caption: Troubleshooting guide for high in vitro cytotoxicity.

Section 2: Quantitative Toxicity Data

The following tables summarize cytotoxicity data for various functionalized piperazine-2,5-diones from published literature.

Table 1: Cytotoxicity of Piperazine-2,5-Dione Derivatives in Various Cell Lines

Compound Class/NameCell Line(s)EndpointResult (Concentration)Reference
Alaptide & DerivativesTHP-1, SW982, ChondrocytesCell Viability>90% viability at 20-30 µM[6]
Guanidine-substituted piperazinoneHT-29 (Colon), A549 (Lung)IC50Highly potent, better than doxorubicin[11]
1-benzylpiperazine (BZP)C. elegansLC5052.21 mM[4]
1-(4-methoxyphenyl)piperazine (MeOPP)C. elegansLC505.72 mM[4]
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)C. elegansLC501.22 mM[4]
Gliocladride A & BHL-60, U937, T47DIC5011.60 - 52.83 µg/mL[16]
DeoxymycelianamideU937IC500.785 µg/mL[16]
Chalcone-piperazine derivative (8)PC3 (Prostate)IC501.05 µM[15]
N-ethoxycarbonyl-piperazine-artemisinin (36)HepG2, PLC-PRF-5 (Liver)IC504.1 µM, 5.7 µM[15]
1,4-Disubstituted DerivativesSH-SY5Y (Neuroblastoma)CytotoxicityNo significant toxicity up to 80 µM[7]

IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration. LC50: Median lethal concentration.

Section 3: Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified by spectrophotometry.

Materials:

  • Cells of interest (e.g., HT-29, A549, or a non-cancerous line like MRC-5)[11]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compounds (piperazine-2,5-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Hepatotoxicity Assessment

This protocol outlines a method to evaluate the potential for drug-induced liver injury using primary hepatocytes or hepatic cell lines like HepaRG.

Principle: Hepatotoxicity is assessed by measuring cell death and key mechanistic markers like ROS production and ATP depletion, as liver cells are primary sites of drug metabolism.[3] CYP450 enzymes in liver cells can metabolize piperazine derivatives, which may lead to detoxification or bioactivation into toxic metabolites.[3]

Materials:

  • Primary rat hepatocytes or HepaRG cells

  • Appropriate cell culture medium and plates

  • Test compounds

  • Reagents for cytotoxicity assay (e.g., MTT)

  • Fluorescent probes for ROS (e.g., DCFH-DA) and mitochondrial membrane potential (e.g., JC-1)

  • ATP quantification kit (e.g., luciferase-based)

  • CYP450 inhibitors (optional, for mechanistic studies, e.g., metyrapone, quinidine)[3]

  • Fluorimeter or plate reader with fluorescence capability

Procedure:

  • Cell Culture and Treatment: Culture primary hepatocytes or HepaRG cells according to standard protocols. Expose cells to various concentrations of the piperazine derivatives for 24 hours.

  • Cytotoxicity Assessment: Perform the MTT assay as described in Protocol 1 to determine the EC50 (half-maximal effective concentration) for cell death.

  • Reactive Species (ROS) Measurement:

    • After treatment, incubate cells with a ROS-sensitive probe like DCFH-DA.

    • The probe is cleaved by intracellular esterases and then oxidized by ROS to a fluorescent compound.

    • Measure the fluorescence to quantify the level of intracellular ROS.

  • Intracellular ATP Measurement:

    • Following compound exposure, lyse the cells and measure ATP levels using a commercial bioluminescence kit (e.g., CellTiter-Glo®).

    • ATP depletion is an indicator of mitochondrial dysfunction.

  • Mitochondrial Membrane Potential (ΔΨm) Assessment:

    • Incubate treated cells with a potentiometric dye like JC-1.

    • In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

    • Measure the ratio of red to green fluorescence to assess changes in mitochondrial potential.

  • (Optional) Role of Metabolism: To determine if CYP450 metabolism contributes to toxicity or detoxification, co-incubate the cells with the test compound and a known CYP450 inhibitor.[3] A change in the EC50 value compared to treatment without the inhibitor indicates metabolic involvement.

Section 4: Potential Signaling Pathways

Apoptosis Induction Pathway

Several piperazine-containing compounds exert their cytotoxic effects by inducing apoptosis.[17] This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. The diagram below illustrates a generalized intrinsic pathway that could be activated by a toxic piperazine-2,5-dione derivative.

G Compound Piperazine-2,5-dione Derivative Stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) Compound->Stress Mito Mitochondrial Dysfunction Stress->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation (Executioner Caspase) Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by toxic derivatives.

References

Technical Support Center: Synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate a smooth and efficient synthesis process.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization of the dipeptide precursor. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; thermal cyclization often requires high temperatures (e.g., 170°C in ethylene glycol), while other methods may be temperature-sensitive. - For dipeptide cyclization, consider using a different solvent or a coupling reagent to facilitate ring closure. - Ensure all reagents and solvents are pure and dry.
Formation of multiple products (side reactions) - Di-alkylation of the piperazine nitrogen. - Intermolecular polymerization instead of intramolecular cyclization. - Racemization at chiral centers. - Formation of quaternary ammonium salts if using an alkyl halide for N-alkylation.- When introducing the aminoethyl group, use a protecting group (e.g., Boc) on the piperazine nitrogen to prevent di-alkylation. - Perform cyclization reactions under high dilution conditions to favor intramolecular ring closure. - Use mild reaction conditions and appropriate coupling reagents to minimize racemization. - Consider reductive amination as an alternative to alkyl halides for N-alkylation to avoid the formation of quaternary salts.
Difficulty in purifying the final product - Presence of unreacted starting materials. - Similar polarity of the product and byproducts. - Product is highly water-soluble.- Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. - Utilize different chromatography techniques (e.g., column chromatography with varying solvent systems, preparative HPLC). - If the product is water-soluble, use reverse-phase chromatography or perform a salt precipitation followed by ion-exchange chromatography.
Inconsistent reaction outcomes - Variability in reagent quality. - Presence of moisture or air in the reaction. - Inconsistent heating or stirring.- Use high-purity, anhydrous solvents and reagents. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Ensure uniform heating and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the piperazine-2,5-dione core?

A1: The piperazine-2,5-dione scaffold is typically synthesized through the cyclization of dipeptides.[1] This can be achieved by heating a dipeptide ester, which often spontaneously cyclizes. Another common method is the thermal self-condensation of an amino acid, such as glycine, in a high-boiling solvent like ethylene glycol or glycerol.[2]

Q2: How can I selectively introduce the aminoethyl group at the N-1 position?

A2: Selective mono-N-alkylation of the piperazine-2,5-dione ring can be challenging due to the presence of two reactive nitrogen atoms. A common and effective strategy is to first protect one of the nitrogen atoms with a suitable protecting group, such as tert-butoxycarbonyl (Boc).[3] The alkylation is then performed on the unprotected nitrogen, followed by the deprotection of the Boc group.

Q3: What are the best practices for the cyclization step to maximize yield?

A3: To favor the intramolecular cyclization over intermolecular polymerization, it is crucial to perform the reaction under high-dilution conditions.[4] The choice of solvent and temperature is also critical and should be optimized for the specific dipeptide precursor.

Q4: Are there any protecting groups required for the aminoethyl side chain?

A4: Yes, the primary amine of the aminoethyl side chain is nucleophilic and can participate in side reactions. It is essential to protect this amine with a suitable protecting group, such as Boc or benzyloxycarbonyl (Z), before introducing it to the piperazine-2,5-dione core.[5][6] This protecting group can be removed in the final step of the synthesis.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Synthesis of Piperazine-2,5-dione (Glycine Anhydride)

This protocol describes the synthesis of the piperazine-2,5-dione core via the thermal condensation of glycine.

Materials:

  • Glycine

  • Ethylene glycol

  • Ethanol

  • Deionized water

Procedure:

  • Set up a round-bottom flask with a reflux condenser.

  • Add glycine (e.g., 1 mole equivalent) to ethylene glycol (e.g., 5-10 volumes).

  • Heat the mixture to 170°C with constant stirring.[2]

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with ethanol and then with deionized water to remove residual ethylene glycol and unreacted glycine.

  • Dry the purified piperazine-2,5-dione under vacuum.

Protocol 2: N-Alkylation of Piperazine-2,5-dione (General Procedure)

This protocol outlines a general method for the N-alkylation of the piperazine-2,5-dione core using a protected aminoethyl halide.

Materials:

  • Piperazine-2,5-dione

  • N-(2-bromoethyl)phthalimide (or other suitably protected aminoethyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperazine-2,5-dione (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2-3 equivalents).

  • To this suspension, add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Piperazine-2,5-dione Synthesis

Starting MaterialSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
GlycineEthylene Glycol1704-6Not specified[2]
GlycineGlycerol175-180Not specifiedNot specified[2]
Dipeptide EsterVariousVariesVariesGenerally high[1]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection start Glycine process1 Thermal Condensation (e.g., Ethylene Glycol, 170°C) start->process1 product1 Piperazine-2,5-dione process1->product1 process2 N-Alkylation (e.g., K2CO3, DMF) product1->process2 reagent1 Protected Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) reagent1->process2 product2 Protected this compound process2->product2 process3 Deprotection (e.g., Hydrazine) product2->process3 final_product This compound process3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 solution1a Increase Reaction Time cause1->solution1a Check TLC/LC-MS solution1b Optimize Temperature cause1->solution1b solution2a Use Protecting Groups cause2->solution2a e.g., Di-alkylation solution2b High Dilution cause2->solution2b e.g., Polymerization solution3a Alternative Chromatography cause3->solution3a solution3b Recrystallization cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Biological Targets of Piperazine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Identified Biological Targets and Comparative Analysis

The piperazine-2,5-dione core has been functionalized to yield compounds with diverse pharmacological profiles, including antidepressant, anti-inflammatory, analgesic, and anticancer activities. Below, we compare the performance of representative piperazine-2,5-dione derivatives with alternative compounds for key biological targets.

Central Nervous System (CNS) Activity: Antidepressant, Analgesic, and Anti-inflammatory Effects

A series of novel piperazine-2,5-dione derivatives bearing an indole moiety have demonstrated significant antidepressant, analgesic, and anti-inflammatory effects in vivo.[1] The antidepressant activity of these compounds is particularly noteworthy, with some derivatives showing efficacy comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine.[1] The analgesic and anti-inflammatory effects of piperazine derivatives have also been linked to the modulation of various signaling pathways, including the opioidergic system and inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3]

Comparative Data for Antidepressant Activity

CompoundClassAssayEndpointResultAlternative CompoundAlternative's Result
Compound 2e (piperazine-2,5-dione derivative)Piperazine-2,5-dioneMouse Forced Swim Test% Decrease in Immobility70.2%Fluoxetine 67.9%
Compound 2q (piperazine-2,5-dione derivative)Piperazine-2,5-dioneMouse Forced Swim Test% Decrease in Immobility71.2%Fluoxetine 67.9%

Signaling Pathway for Antidepressant Action of SSRIs

G Serotonin_Transporter Serotonin Transporter (SERT) Synaptic_Cleft Synaptic Cleft Serotonin_Transporter->Synaptic_Cleft Reduces Serotonin Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Increased Serotonin Availability Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Neuron->Neuronal_Signaling Serotonin_Receptor->Postsynaptic_Neuron Therapeutic_Effect Antidepressant Effect Neuronal_Signaling->Therapeutic_Effect Fluoxetine Fluoxetine (SSRI) Fluoxetine->Serotonin_Transporter Inhibits

Caption: Simplified signaling pathway of SSRIs like fluoxetine.

Ubiquitin Ligase Inhibition: Targeting WWP1 and WWP2

Certain piperazine-2,5-dione derivatives have been identified as inhibitors of the HECT E3 ubiquitin ligases WWP1 and WWP2.[4][5][6] These enzymes are implicated in the degradation of key tumor suppressor proteins, making them attractive targets for cancer therapy. A notable example is compound 11 , which demonstrated improved potency over the initial hit compound, NSC-217913.[4][5][6]

Comparative Data for WWP1 and WWP2 Inhibition

CompoundClassTargetIC50 (µM)
NSC-217913 Piperazine-2,5-dione derivativeWWP1158.3
Compound 11 Imidazo[4,5-b]pyrazine derivativeWWP132.7
Compound 11 Imidazo[4,5-b]pyrazine derivativeWWP2269.2

Experimental Workflow for HECT E3 Ligase Inhibition Assay

G cluster_0 Reaction Components cluster_1 Assay Steps E1 E1 (Ubiquitin-activating enzyme) Incubation Incubation of Components E1->Incubation E2 E2 (Ubiquitin-conjugating enzyme) E2->Incubation HECT_E3 HECT E3 Ligase (e.g., WWP1) HECT_E3->Incubation Ub Ubiquitin Ub->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (Piperazine-2,5-dione derivative) Inhibitor->Incubation Detection Detection of Ubiquitination Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: General workflow for an in vitro HECT E3 ligase activity assay.

T-type Calcium Channel Blockade for Analgesia

A series of diphenyl methyl-piperazine derivatives have been synthesized and evaluated for their ability to block T-type calcium channels, which are important targets for the development of analgesics.[7] One derivative, compound 10e , was identified as a potent blocker of Cav3.2 channels with an IC50 in the low micromolar range and demonstrated in vivo efficacy in inflammatory pain models.[7]

Comparative Data for T-type Calcium Channel Blockade

CompoundClassTargetIC50 (µM)Alternative CompoundAlternative's TargetAlternative's IC50 (µM)
Compound 10e Diphenyl methyl-piperazine derivativeCav3.2~4Mibefradil T-type calcium channels~1-2

Signaling Pathway of T-type Calcium Channel Blockers in Nociception

G Noxious_Stimulus Noxious Stimulus Nociceptor_Activation Nociceptor Activation Noxious_Stimulus->Nociceptor_Activation T_type_Ca_Channel T-type Ca2+ Channel (e.g., Cav3.2) Nociceptor_Activation->T_type_Ca_Channel Opens Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Pain_Signal_Transmission Pain Signal Transmission Neurotransmitter_Release->Pain_Signal_Transmission Compound_10e Compound 10e Compound_10e->T_type_Ca_Channel Blocks

Caption: Role of T-type calcium channels in pain signaling and their inhibition.

Experimental Protocols

Forced Swim Test (Mouse)

This test is used to evaluate the antidepressant potential of compounds.[8][9][10][11][12]

  • Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are individually placed in the tank for a 6-minute session. The session is video-recorded.

  • Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is measured during the last 4 minutes of the test.

  • Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.

Acetic Acid-Induced Writhing Test (Mouse)

This is a model for visceral inflammatory pain used to assess analgesic activity.[13][14][15]

  • Procedure: Mice are administered the test compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

Carrageenan-Induced Paw Edema (Rat)

This is a widely used model to evaluate the anti-inflammatory activity of compounds.[14][16][17]

  • Procedure: The basal paw volume of rats is measured. The test compound or vehicle is administered. After a pre-treatment period, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

In Vitro HECT E3 Ubiquitin Ligase Activity Assay

This assay measures the ability of a compound to inhibit the ubiquitination activity of a HECT E3 ligase.[5][18][19][20]

  • Reaction Mixture: A typical reaction mixture contains the E1 activating enzyme, an appropriate E2 conjugating enzyme, the HECT E3 ligase (e.g., WWP1), ubiquitin, and ATP in a reaction buffer.

  • Procedure: The test compound at various concentrations is pre-incubated with the E3 ligase. The ubiquitination reaction is initiated by the addition of the other components.

  • Detection: The extent of ubiquitination (often auto-ubiquitination of the E3 ligase) is detected by methods such as Western blotting with an anti-ubiquitin antibody, ELISA, or fluorescence-based assays.

  • Analysis: The concentration of the compound that inhibits 50% of the E3 ligase activity (IC50) is determined from a dose-response curve.

The piperazine-2,5-dione scaffold represents a promising starting point for the development of novel therapeutics targeting a variety of biological pathways. While data on 1-(1-Aminoethyl)piperazine-2,5-dione itself is lacking, the diverse activities of its structural analogs highlight the potential of this chemical class. The comparative data and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of piperazine-2,5-dione derivatives. Future research should focus on elucidating the specific structure-activity relationships that govern the interaction of these compounds with their respective biological targets to enable the design of more potent and selective drug candidates.

References

Comparative Analysis of 1-(1-Aminoethyl)piperazine-2,5-dione's Potential Biological Activity Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the biological activity of 1-(1-Aminoethyl)piperazine-2,5-dione is not available in peer-reviewed literature. This guide provides a comparative analysis based on the known activities of structurally related piperazine-2,5-dione compounds, also known as cyclic dipeptides. The potential activities of the target compound are inferred from these related structures to provide a prospective comparison against established inhibitors.

The piperazine-2,5-dione scaffold is a common feature in a variety of biologically active molecules, exhibiting a range of effects including anticancer, antimicrobial, and antithrombotic properties.[1][2] For instance, the cyclic dipeptide Cyclo(His-Ala) has demonstrated inhibitory activity against certain cancer cell lines and the coagulation enzyme thrombin.[3][4] This guide will therefore compare the reported activities of Cyclo(His-Ala) as a proxy for our compound of interest against well-established inhibitors in the fields of oncology and anticoagulation.

Comparative Anticancer Activity

Piperazine-2,5-dione derivatives have been investigated for their potential as anticancer agents.[1][5][6] The compound Cyclo(His-Ala) has been shown to inhibit the in vitro growth of several cancer cell lines, including the human colon adenocarcinoma cell line HT-29 and the human breast adenocarcinoma cell line MCF-7.[3][4] Below is a comparison of the reported activity of Cyclo(His-Ala) with standard chemotherapeutic agents.

Table 1: Comparison of Anticancer Activity Against HT-29 and MCF-7 Cell Lines

Compound/DrugTarget Cell LineReported Activity (IC50)Class
Cyclo(His-Ala) (Proxy) HT-29, MCF-7Inhibition at 100 µMPiperazine-2,5-dione
5-Fluorouracil HT-29~34-85 µMAntimetabolite
Doxorubicin MCF-7~0.4-1.25 µMAnthracycline

IC50 values for 5-Fluorouracil and Doxorubicin can vary between studies depending on experimental conditions such as incubation time and assay method.[7][8][9][10]

Comparative Thrombin Inhibitory Activity

Certain histidine-containing diketopiperazines have also been identified as having antithrombotic effects.[3][4] Cyclo(His-Ala) was found to inhibit thrombin, a key enzyme in the blood coagulation cascade. A comparison with known direct thrombin inhibitors is presented below.

Table 2: Comparison of Thrombin Inhibitory Activity

Compound/DrugReported ActivityClass
Cyclo(His-Ala) (Proxy) 63.3% reduction in fibrin formation at 100 µMPiperazine-2,5-dione
Argatroban IC50 of ~12-21 nMDirect Thrombin Inhibitor
Dabigatran Potent, reversible direct thrombin inhibitorDirect Thrombin Inhibitor
Bivalirudin Bivalent analogue of hirudinDirect Thrombin Inhibitor

Note: The activity of Cyclo(His-Ala) is reported as a percentage of inhibition at a specific concentration, which differs from the IC50 values typically reported for approved drugs like Argatroban.[5][11][12]

Experimental Protocols

The following are generalized protocols for the types of experiments cited in this guide. Specific parameters may vary between laboratories.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., this compound) and known inhibitors are dissolved in a suitable solvent and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and the insoluble purple formazan crystals are dissolved by adding 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13]

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Protocol 2: In Vitro Thrombin Inhibition Assay

This assay measures a compound's ability to inhibit the enzymatic activity of thrombin.

  • Reagent Preparation: Prepare a solution of human thrombin in a suitable assay buffer. Prepare a solution of a chromogenic or fluorogenic thrombin substrate.

  • Inhibitor Incubation: In a 96-well plate, add the test compound and known thrombin inhibitors at various concentrations to wells containing the thrombin solution.[14][15] Allow to incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the thrombin substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader in kinetic mode.[15] The readings are typically taken at 37°C for 30-60 minutes.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of thrombin inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an untreated control. The IC50 value can be determined from a dose-response curve.

Visualizations

The following diagrams illustrate common workflows in the evaluation of novel chemical compounds.

Experimental_Workflow cluster_0 Compound Preparation and Initial Screening cluster_1 Hit Validation and Dose-Response cluster_2 Lead Optimization and Further Studies A Synthesis and Purification of This compound B Primary In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) A->B Test Compound C Confirmation of Activity B->C Active Hit D IC50 Determination C->D E Mechanism of Action Studies D->E Potent Compound F In Vivo Efficacy and Toxicity E->F X Known Inhibitors (Positive Controls) X->B

Caption: General workflow for the biological screening of a novel compound.

Signaling_Pathway Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin polymerizes to form Inhibitor Direct Thrombin Inhibitor (e.g., Argatroban) Inhibitor->Thrombin inhibits

Caption: Simplified diagram of thrombin's role in fibrin clot formation.

References

Structure-Activity Relationship of Piperazine-2,5-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1-(1-Aminoethyl)piperazine-2,5-dione analogs and related derivatives. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

I. Comparative Analysis of Biological Activities

The biological activity of piperazine-2,5-dione analogs is significantly influenced by the nature and position of substituents on the core ring. This section summarizes the quantitative data for different classes of analogs, highlighting key SAR trends.

Indole-Containing Piperazine-2,5-dione Analogs for CNS and Anti-inflammatory Activity

A series of novel piperazine-2,5-dione derivatives bearing indole moieties have been synthesized and evaluated for their antidepressant, anti-inflammatory, and analgesic activities.[1] The general structure of these compounds involves an indole group attached to the piperazine-2,5-dione core.

Table 1: In Vivo Antidepressant Activity of Indole-Containing Piperazine-2,5-dione Analogs [1]

CompoundSubstitution on Indole Ring% Decrease in Immobility (Forced Swim Test)
2e 5-Fluoro70.2%
2q 7-Methyl71.2%
Fluoxetine (Positive Control)67.9%

Key Findings:

  • Compounds 2e and 2q exhibited the most potent antidepressant effects, comparable to the standard drug fluoxetine.[1]

  • The position and nature of the substituent on the indole ring play a crucial role in modulating the antidepressant activity.

  • These compounds also demonstrated significant anti-inflammatory and analgesic properties, suggesting a potential multi-target mechanism of action.[1]

1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants

A series of 1,4-disubstituted piperazine-2,5-dione derivatives were designed and evaluated for their antioxidative activity against H₂O₂-induced oxidative injury in SH-SY5Y cells.

Table 2: Antioxidant Activity of 1,4-Disubstituted Piperazine-2,5-dione Analogs

CompoundR1 SubstituentR2 SubstituentCell Viability (%) at 20 µM
9a 3,5-Dimethoxyphenyl4-MethoxybenzoylData not specified
9e 3-Methoxyphenyl4-MethylbenzoylData not specified
9i 3,5-Dimethoxyphenyl4-(Trifluoromethyl)benzoylData not specified
9r Data not specifiedData not specifiedExhibited the best antioxidative activity
9s 3,5-Dimethoxyphenyl2-MethoxyacetylData not specified

Note: While the specific cell viability percentages for each compound are not detailed in the provided search results, compound 9r was identified as the most potent antioxidant in the series.

Key Findings:

  • Most of the tested 1,4-disubstituted piperazine-2,5-dione derivatives effectively protected SH-SY5Y cells from oxidative damage.

  • Compound 9r was identified as the most promising antioxidant candidate, warranting further investigation into its mechanism of action.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Forced Swim Test (FST) for Antidepressant Activity[1]
  • Animals: Male Kunming mice (18-22 g) are used.

  • Procedure: Mice are individually forced to swim in an open cylindrical container (diameter 10 cm, height 25 cm) containing 19 cm of water at 25 ± 1 °C.

  • Acclimatization: On the first day, mice are placed in the water for 15 minutes.

  • Testing: Twenty-four hours later, the test compounds, a positive control (fluoxetine), or vehicle are administered intraperitoneally. One hour after administration, the mice are placed in the cylinder again, and the duration of immobility is recorded during a 6-minute session.

  • Analysis: A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water. The percentage decrease in the duration of immobility is calculated relative to the vehicle-treated control group.

H₂O₂-Induced Oxidative Injury Assay
  • Cell Line: SH-SY5Y human neuroblastoma cells are used.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Induction of Oxidative Stress: H₂O₂ is added to the culture medium to induce oxidative stress.

  • Assessment of Cell Viability: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the results are expressed as a percentage of the control (untreated) cells.

III. Visualizing Molecular Pathways and Experimental Workflows

General Synthetic Scheme for Piperazine-2,5-dione Analogs

The following diagram illustrates a generalized synthetic pathway for the creation of substituted piperazine-2,5-dione derivatives.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product Amino_Acid_1 Amino Acid 1 Dipeptide_Formation Dipeptide Formation Amino_Acid_1->Dipeptide_Formation Amino_Acid_2 Amino Acid 2 Amino_Acid_2->Dipeptide_Formation Cyclization Cyclization to Piperazine-2,5-dione Dipeptide_Formation->Cyclization N_Substitution N-Substitution/ Derivatization Cyclization->N_Substitution Final_Analog Piperazine-2,5-dione Analog N_Substitution->Final_Analog

Caption: Generalized synthetic workflow for piperazine-2,5-dione analogs.

Proposed Mechanism of Antioxidant Activity

The antioxidant effect of 1,4-disubstituted piperazine-2,5-dione derivatives may involve the modulation of intracellular signaling pathways that combat oxidative stress.

G H2O2 H₂O₂ (Oxidative Stress) ROS Increased ROS H2O2->ROS Piperazine_Analog Piperazine-2,5-dione Analog Antioxidant_Pathway Antioxidant Signaling Pathway (e.g., Nrf2) Piperazine_Analog->Antioxidant_Pathway Activates Cell_Damage Cell Damage/ Apoptosis ROS->Cell_Damage Antioxidant_Pathway->ROS Inhibits Cell_Protection Cell Protection/ Survival Antioxidant_Pathway->Cell_Protection

Caption: Proposed antioxidant mechanism of piperazine-2,5-dione analogs.

References

The Piperazine-2,5-dione Scaffold: A Comparative Guide to In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vivo therapeutic potential of piperazine-2,5-dione derivatives in key disease areas. While specific data for 1-(1-Aminoethyl)piperazine-2,5-dione is not publicly available, this guide details the efficacy of structurally related compounds, providing valuable insights for researchers and drug development professionals.

The piperazine-2,5-dione core, a cyclic dipeptide structure, serves as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. Preclinical studies in animal models have demonstrated the potential of this class of molecules in oncology, neurology, and inflammatory diseases. This guide provides a comparative overview of the in vivo efficacy of various piperazine-2,5-dione derivatives, supported by experimental data and detailed protocols.

Anti-Inflammatory and Analgesic Activity

A number of piperazine-2,5-dione derivatives have been investigated for their ability to modulate inflammatory pathways and alleviate pain.

Comparative Efficacy Data
Compound ClassAnimal ModelKey Efficacy ParametersComparatorReference
Indole-bearing piperazine-2,5-dionesCarrageenan-induced paw edema in miceSignificant reduction in paw edemaIndomethacin[1]
Indole-bearing piperazine-2,5-dionesAcetic acid-induced writhing in miceDose-dependent reduction in writhingAspirin[1]
Benzhydrylpiperazine-based derivativesCarrageenan-induced paw edema in ratsInhibition of paw edemaIndomethacin[2]
Experimental Protocols

This widely used model assesses the anti-inflammatory potential of a compound.[2]

  • Animals: Male Wistar rats are typically used.

  • Induction: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.

  • Treatment: Test compounds or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Workflow for Carrageenan-Induced Paw Edema Assay A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Test Compound/Vehicle Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement at Time Intervals D->E F Data Analysis (% Inhibition) E->F

Experimental workflow for the carrageenan-induced paw edema model.

Neuroprotective and Antidepressant Effects

The rigid structure of the piperazine-2,5-dione ring makes it an attractive candidate for targeting the central nervous system.

Comparative Efficacy Data
Compound ClassAnimal ModelKey Efficacy ParametersComparatorReference
Indole-bearing piperazine-2,5-dionesForced swim test in miceDecreased immobility timeFluoxetine[1]
TRH-related diketopiperazinesModels of neurotoxicityProtection against neuronal damage-[3][4]
Experimental Protocols

This is a standard behavioral test used to screen for antidepressant activity.[1]

  • Animals: Male mice are commonly used.

  • Procedure: Mice are placed individually in a cylinder filled with water from which they cannot escape.

  • Observation: The duration of immobility (a measure of behavioral despair) is recorded over a specific period.

  • Treatment: Test compounds or standard antidepressants are administered prior to the test.

  • Analysis: A significant reduction in immobility time in the treated group compared to the control group suggests antidepressant-like effects.

Forced Swim Test Protocol A Compound/Vehicle Administration B Placement in Water Cylinder A->B C Observation Period (e.g., 6 min) B->C D Record Immobility Time C->D E Comparison with Control Group D->E

Workflow of the forced swim test for antidepressant screening.

Anticancer Activity

Several piperazine-2,5-dione derivatives have demonstrated potent anticancer effects in various preclinical models.

Comparative Efficacy Data
Compound ClassAnimal ModelKey Efficacy ParametersComparatorReference
3,6-diunsaturated 2,5-diketopiperazinesHuman tumor xenografts in nude miceTumor growth inhibition-[5]
Tryptamine-piperazine-2,5-dione conjugatesPancreatic cancer cell line xenograftsReduction in tumor volume-[6]
Vindoline-piperazine conjugatesNCI-60 human tumor cell line screen (in vitro)Growth inhibition-[7]
Benzhydrylpiperazine-based derivativesDrosophila cancer model--[2]
Experimental Protocols

This model is crucial for evaluating the in vivo anticancer efficacy of novel compounds.

  • Cell Culture: Human cancer cell lines are cultured in vitro.

  • Implantation: A specific number of cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into groups and treated with the test compound, vehicle, or a standard chemotherapeutic agent.

  • Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

Human Tumor Xenograft Model Workflow A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization and Treatment Initiation C->D E Tumor Volume Measurement D->E F Endpoint Analysis (Tumor Weight, etc.) E->F

General workflow for a human tumor xenograft study.

Conclusion

The piperazine-2,5-dione scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities observed for its derivatives underscore the importance of this chemical class in drug discovery. While the in vivo efficacy of the specific compound this compound remains to be elucidated, the extensive research on related analogs provides a strong foundation and rationale for its further investigation in relevant animal models. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this versatile molecular framework.

References

A Comparative Guide to the Pharmacokinetic Profiles of Piperazine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any publicly available pharmacokinetic data for the specific compound 1-(1-Aminoethyl)piperazine-2,5-dione. Therefore, this guide provides a comparative analysis of two well-characterized piperazine-2,5-dione (also known as diketopiperazine) derivatives: Plinabulin , a synthetic anticancer agent, and Cyclo(His-Pro) , an endogenous cyclic dipeptide with neuroprotective properties. This comparison will serve as a valuable resource for understanding the pharmacokinetic landscape of this important class of compounds.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones are cyclic dipeptides that have garnered significant interest in medicinal chemistry due to their diverse biological activities and improved stability compared to their linear counterparts.[1] Their rigid conformation allows for specific interactions with biological targets, and their scaffold has been explored for developing treatments for a range of diseases, including cancer and neurological disorders.[1][2] The oral bioavailability of these compounds can be modulated through chemical modifications, making them attractive candidates for drug development.[1][3][4]

Comparative Pharmacokinetic Profiles

This section compares the pharmacokinetic profiles of Plinabulin and Cyclo(His-Pro), highlighting their key differences in absorption, distribution, metabolism, and excretion (ADME).

Plinabulin is a synthetic analogue of the natural product phenylahistin and acts as a tubulin polymerization inhibitor, showing promise as an anticancer agent.[5][6][7] It is currently in late-stage clinical trials for non-small cell lung cancer and chemotherapy-induced neutropenia.[8]

Cyclo(His-Pro) is an endogenous cyclic dipeptide derived from the metabolism of thyrotropin-releasing hormone (TRH).[2][9] It is found in various tissues, including the brain and gastrointestinal tract, and exhibits neuroprotective, anti-inflammatory, and antioxidant effects.[9][10][11] A key feature of Cyclo(His-Pro) is its ability to cross the blood-brain barrier.[12][13]

Table 1: Comparative Pharmacokinetic Parameters of Plinabulin and Cyclo(His-Pro) in Rats

ParameterPlinabulin (Intravenous, 0.5-3 mg/kg)Cyclo(His-Pro) (Intravenous)
Half-Life (t½) 0.39–0.72 hours[14]Long half-life in blood[13]
Clearance (CL) 2.13–4.23 L/h/kg[14]Data not available
Oral Bioavailability Data not availableOrally bioavailable[12]
Blood-Brain Barrier Permeation Yes[6]Yes, via a non-saturable mechanism[12][13]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of pharmacokinetic data. Below is a representative protocol for a pharmacokinetic study of a piperazine-2,5-dione derivative in a preclinical model.

Experimental Protocol: Pharmacokinetic Study of Plinabulin in Rats [14][15]

  • Animal Model: Male Wistar rats are used for the study. The experimental protocol is approved by an institutional Animal Experimental Ethical Committee.

  • Drug Administration: Plinabulin is administered intravenously via the tail vein at doses of 0.5, 1.5, and 3 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points post-dosing (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Sample Preparation: An aliquot of plasma is mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., propranolol). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

    • Instrumentation: The concentration of Plinabulin in the plasma samples is determined using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

    • Chromatographic Conditions: Separation is achieved on a C18 column with a gradient mobile phase consisting of acetonitrile and water with a modifier (e.g., formic acid).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine pharmacokinetic parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract GI Tract oral_admin->gi_tract portal_vein Portal Vein gi_tract->portal_vein Absorption liver Liver portal_vein->liver First-Pass systemic_circulation Systemic Circulation tissues Tissues systemic_circulation->tissues Distribution systemic_circulation->liver kidney Kidney systemic_circulation->kidney tissues->systemic_circulation metabolites Metabolites liver->metabolites metabolites->systemic_circulation metabolites->kidney urine Urine kidney->urine Excretion Plinabulin_Pathway Plinabulin Plinabulin Tubulin α/β-Tubulin Dimers Plinabulin->Tubulin Binds to colchicine-binding site Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption of mitotic spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cyclo_His_Pro_Pathway CHP Cyclo(His-Pro) Keap1 Keap1 CHP->Keap1 Inactivation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to nucleus and binding Keap1->Nrf2 Inhibition Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GST) ARE->Antioxidant_Genes Gene Transcription

References

Comparative Toxicological Assessment: 1-(1-Aminoethyl)piperazine-2,5-dione and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological data for 1-(1-Aminoethyl)piperazine-2,5-dione was identified in the public domain. This guide provides a comparative assessment based on available data for structurally related compounds, namely piperazine-2,5-dione derivatives and 1-(2-Aminoethyl)piperazine, to infer potential toxicological properties.

This document is intended for researchers, scientists, and drug development professionals to provide a comparative overview of the toxicological profiles of compounds structurally related to this compound. The assessment is based on published experimental data for various piperazine-2,5-dione derivatives and the closely related compound, 1-(2-Aminoethyl)piperazine.

Comparative Analysis of Toxicological Data

The toxicological data for piperazine-2,5-dione derivatives and 1-(2-Aminoethyl)piperazine are summarized below. These tables provide a comparative view of cytotoxicity, genotoxicity, and acute oral toxicity.

Table 1: Cytotoxicity Data for Piperazine-2,5-dione Derivatives

CompoundCell LineAssayEndpointResult
Gliocladride AHL-60MTTIC5011.60 µg/mL
Gliocladride AU937MTTIC5025.31 µg/mL
Gliocladride AT47DMTTIC5052.83 µg/mL
Gliocladride BHL-60MTTIC5015.20 µg/mL
Gliocladride BU937MTTIC5033.45 µg/mL
Gliocladride BT47DMTTIC5048.72 µg/mL
DeoxymycelianamideU937MTTIC500.785 µg/mL
Alaptide & Derivatives (2-5)THP-1, SW982, ChondrocytesCell Viability-No significant cytotoxic effect up to 20 µM and 30 µM respectively.[1]

Table 2: Genotoxicity Data for Piperazine

CompoundTest SystemAssayMetabolic ActivationResult
PiperazineMouse lymphoma L5178Y cellsMammalian Cell Gene Mutation (OECD 476)WithPositive[2]
PiperazineVariousIn vitro assays-Generally negative[2]
Piperazinium dihydrogen phosphateCD-1 MiceIn vivo Micronucleus Test-Negative[2]

Table 3: Acute Oral Toxicity Data for Piperazine and 1-(2-Aminoethyl)piperazine

CompoundSpeciesGuidelineLD50Signs of Toxicity
PiperazineSprague Dawley RatComparable to OECD 4012600 mg/kg bw[2]Dyspnoea, apathy, abnormal position, staggering, tremor, scrubby coat, lacrimation, yellow-coloured urine, poor general condition.[2]
1-(2-Aminoethyl)piperazineRat-2140 mg/kg[3]-

Experimental Protocols

A summary of the methodologies for the key toxicological assays is provided below.

2.1. Cytotoxicity Assay (MTT)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan, which is proportional to the number of living cells, is determined by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilization.

2.2. In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This assay is used to detect gene mutations induced by chemical substances in cultured mammalian cells. It often utilizes cell lines deficient in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) enzyme. Cells are exposed to the test substance with and without metabolic activation. Mutations in the HPRT gene confer resistance to the cytotoxic effects of a purine analogue (e.g., 6-thioguanine). The mutant frequency is determined by counting the number of resistant colonies.

2.3. In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect the damage induced by a test substance to the chromosomes or the mitotic apparatus of erythroblasts. Animals are exposed to the test substance, and bone marrow or peripheral blood is collected. The frequency of micronucleated polychromatic erythrocytes is then scored. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

2.4. Acute Oral Toxicity (Based on OECD Guidelines)

Acute oral toxicity studies are conducted to determine the adverse effects that may occur within a short time after oral administration of a single dose of a substance. Typically, rodents are administered the test substance at various dose levels. Observations for signs of toxicity and mortality are made for a defined period (e.g., 14 days). The LD50 (median lethal dose) is then calculated.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G start Seed cells in 96-well plates treatment Treat cells with varying concentrations of test compound start->treatment incubation Incubate for a specified period (e.g., 24, 48, 72h) treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add solubilization buffer to dissolve formazan crystals incubation_mtt->solubilize measure Measure absorbance at ~570nm solubilize->measure analyze Analyze data to determine cell viability and IC50 measure->analyze end Report Results analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Relationship of Genotoxicity Testing Strategy

G start Test Compound in_vitro In Vitro Genotoxicity Assays start->in_vitro ames Bacterial Reverse Mutation Assay (Ames Test) Detects point mutations in_vitro->ames mammalian_mutation Mammalian Cell Gene Mutation Assay Detects gene mutations in_vitro->mammalian_mutation micronucleus In Vitro Micronucleus Test Detects chromosomal damage in_vitro->micronucleus conclusion Conclusion on Genotoxic Potential in_vitro->conclusion If all negative in_vivo In Vivo Genotoxicity Assays (if in vitro is positive) ames->in_vivo If positive mammalian_mutation->in_vivo If positive micronucleus->in_vivo If positive in_vivo_micronucleus In Vivo Micronucleus Test in_vivo->in_vivo_micronucleus in_vivo_micronucleus->conclusion

Caption: A typical tiered approach for assessing the genotoxic potential of a compound.

Discussion and Conclusion

The available data on piperazine-2,5-dione derivatives suggest a variable cytotoxic profile. Some naturally occurring derivatives, such as those isolated from marine fungi, exhibit moderate to potent cytotoxicity against cancer cell lines. In contrast, other synthetic derivatives like alaptide and its analogues appear to have low cytotoxicity in the cell lines tested.[1] This suggests that the substituents on the piperazine-2,5-dione ring play a crucial role in determining the cytotoxic potential.

The acute oral toxicity of piperazine is considered low.[2] A structurally related compound to the side chain of the target molecule, 1-(2-Aminoethyl)piperazine, also shows low to moderate acute oral toxicity.

Inference for this compound:

Based on this comparative analysis, it is challenging to definitively predict the toxicological profile of this compound without direct experimental data. However, some inferences can be drawn:

  • Cytotoxicity: The cytotoxicity could be low, similar to the synthetic piperazine-2,5-dione derivatives, but this would need to be confirmed experimentally, as the aminoethyl side chain could influence this property.

  • Genotoxicity: Given the mixed results for the parent piperazine, a thorough in vitro genotoxicity assessment (Ames test, in vitro micronucleus assay) would be necessary to evaluate the mutagenic and clastogenic potential of this compound.

  • Acute Toxicity: The acute oral toxicity is likely to be low, in line with the data for piperazine and 1-(2-Aminoethyl)piperazine.

Recommendation:

To obtain a comprehensive toxicological assessment of this compound, it is imperative to conduct a battery of in vitro and in vivo toxicological studies. This should include, at a minimum, assays for cytotoxicity against a panel of relevant cell lines, a standard set of in vitro genotoxicity assays, and an acute oral toxicity study in a rodent model.

References

Comparative Analysis of the Receptor Cross-Reactivity Profile of Cyclo(His-Pro), a Piperazine-2,5-dione Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclo(His-Pro)'s Receptor Interaction Profile with Supporting Experimental Data.

The piperazine-2,5-dione scaffold is a common motif in various biologically active compounds. Understanding the cross-reactivity of derivatives like 1-(1-Aminoethyl)piperazine-2,5-dione is crucial for assessing their therapeutic potential and off-target effects. Due to the limited public data on this specific molecule, this guide focuses on the well-characterized and structurally related compound, Cyclo(His-Pro), a naturally occurring cyclic dipeptide. This analysis compiles available binding and functional data to provide a clear overview of its receptor interaction profile.

Primary Biological Activity and Receptor Selectivity of Cyclo(His-Pro)

Cyclo(His-Pro) is primarily recognized for its neuroprotective and antioxidant properties, which are mediated through the activation of the Nrf2 signaling pathway. While it exhibits specific interactions with certain cellular components, it also demonstrates a notable lack of affinity for other related receptors, highlighting its degree of selectivity.

Quantitative Analysis of Cyclo(His-Pro) Receptor and Transporter Interactions

The following table summarizes the known binding affinities and functional effects of Cyclo(His-Pro) on various molecular targets.

TargetSpeciesAssay TypeKey FindingsBinding Affinity (Kd/Ki)Functional Effect (IC50/EC50)
Specific Binding Site RatRadioligand Binding ([3H]cyclo(His-Pro))Identification of a specific, high-affinity binding site in liver plasma membranes.[1][2]17-59 nM (Kd)[1][2]Not Reported
Dopamine Transporter (DAT) Rat[3H]-Dopamine Uptake AssayInhibits dopamine uptake in striatal synaptosomes.Does not bind to the mazindol site.~10 nM (Partial inhibition of ~30%)
Dopamine D1/D2 Receptors RatRadioligand BindingNo significant change in D1 or D2 receptor binding.Not ApplicableNot Applicable
Thyrotropin-Releasing Hormone (TRH) Receptor RatRadioligand BindingDoes not significantly interfere with TRH binding in the brain.[3]Very low cross-reactivity (0.2-9%)Not Applicable
GABA Receptors --Alluded to in literature, but no quantitative binding data is available.Not ReportedNot Reported
Other Neurotransmitter Transporters --Alluded to in literature, but no quantitative binding data is available.Not ReportedNot Reported

Note: A broad cross-reactivity screening of Cyclo(His-Pro) against a comprehensive panel of receptors (e.g., adrenergic, serotonergic, opioid, muscarinic) is not publicly available. The data presented here is based on specific studies investigating its primary biological functions.

Signaling Pathways and Experimental Workflows

The biological effects of Cyclo(His-Pro) are primarily understood through its modulation of specific signaling pathways and its interaction with cellular transport mechanisms.

cluster_0 Cyclo(His-Pro) Signaling Cyclo(His-Pro) Cyclo(His-Pro) Dopamine_Transporter Dopamine Transporter (DAT) Cyclo(His-Pro)->Dopamine_Transporter Inhibits Nrf2_Activation Nrf2 Activation Cyclo(His-Pro)->Nrf2_Activation Activates Specific_Binding_Site Specific Binding Site (Liver) Cyclo(His-Pro)->Specific_Binding_Site Binds TRH_Receptor TRH Receptor Dopamine_Uptake Dopamine Uptake Dopamine_Transporter->Dopamine_Uptake Antioxidant_Response Antioxidant & Anti-inflammatory Response Nrf2_Activation->Antioxidant_Response No_Binding No Interaction TRH_Receptor->No_Binding

Figure 1: Overview of Cyclo(His-Pro) molecular interactions.

The primary mechanism of action for Cyclo(His-Pro)'s neuroprotective effects is the activation of the Nrf2 signaling pathway.

Cyclo(His-Pro) Cyclo(His-Pro) Keap1 Keap1 Cyclo(His-Pro)->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Expression of Antioxidant & Detoxifying Enzymes ARE->Gene_Expression Promotes

Figure 2: Nrf2 signaling pathway activation by Cyclo(His-Pro).

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize the interactions of Cyclo(His-Pro).

Radioligand Binding Assay for Specific Cyclo(His-Pro) Binding Sites in Rat Liver

This protocol is adapted from studies identifying a specific binding site for Cyclo(His-Pro).[1][2]

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the liver membrane preparation (typically 50-100 µg of protein), [3H]cyclo(His-Pro) at a concentration near its Kd (e.g., 20-60 nM), and either buffer (for total binding) or a high concentration of unlabeled Cyclo(His-Pro) (e.g., 10 µM, for non-specific binding).

    • For competition assays, include varying concentrations of the test compound.

    • Incubate the plate at 0-4°C for 60-120 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the concentration of [3H]cyclo(His-Pro) and use non-linear regression to determine the Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and use a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Start Start Prepare_Membranes Prepare Liver Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]cyclo(His-Pro) & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Ki, Bmax) Count->Analyze End End Analyze->End

References

Validating In Vitro Findings of Piperazine-2,5-diones In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of piperazine-2,5-diones, focusing on the validation of their in vitro activities through in vivo studies. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data. We delve into the anticancer and antimicrobial properties of specific piperazine-2,5-diones, namely Plinabulin and Bicyclomycin, and explore the in vivo neuroactive potential of novel analogs.

Data Presentation

Anticancer Activity of Plinabulin

Plinabulin, a piperazine-2,5-dione derivative, has demonstrated potent anticancer activities in both laboratory settings and living organisms.[1][2] In vitro studies have established its efficacy in inhibiting the growth of various human cancer cell lines, with IC50 values in the nanomolar range.[2][3] These findings have been substantiated by in vivo experiments using animal models, which have shown significant tumor growth inhibition.[1][4]

Plinabulin In Vitro Activity (IC50) In Vivo Model In Vivo Efficacy
Cancer Type Cell Line Value (nM)
Colon CancerHT-299.8[2]MC38 Colon Cancer Xenograft (Mice)
LoVoIn nanomolar range[3]LoVo Colon Cancer Xenograft (Mice)
Prostate CancerDU 14518[2]-
PC-313[2]-
Breast CancerMDA-MB-23114[2]MDA-MB-231 Breast Cancer Xenograft (Mice)
Multiple MyelomaMM.1S8-10[5]Human Plasmacytoma Xenograft (Mice)
Lung CancerNCI-H29218[2]-
LeukemiaJurkat11[2]-
Small Cell Lung CancerPatient-Derived Models35 (IC70)[6]-
Antimicrobial Activity of Bicyclomycin

Bicyclomycin, another member of the piperazine-2,5-dione family, has been investigated for its antibacterial properties, particularly against multidrug-resistant (MDR) Gram-negative pathogens.[7] In vitro testing has determined its minimum inhibitory concentrations (MICs) against a range of clinically relevant bacteria.[7] Subsequent in vivo studies in a murine lung infection model have demonstrated its efficacy, especially when used in combination with other antibiotics like doxycycline.[7][8]

Bicyclomycin In Vitro Activity (MIC) In Vivo Model In Vivo Efficacy
Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL)
Carbapenem-resistant Enterobacteriaceae (CRE)25[7]50[7]Murine Lung Infection Model (K. pneumoniae)
Escherichia coli25[7]50[7]-
Klebsiella pneumoniae50[7]200[7]Murine Lung Infection Model (K. pneumoniae)
Acinetobacter baumannii200[7]200[7]-
Enterobacter cloacae100[7]200[7]-
In Vivo Neuroactive Effects of Novel Piperazine-2,5-dione Analogs

A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been synthesized and evaluated for their in vivo antidepressant, anti-inflammatory, and analgesic activities. While specific in vitro quantitative data leading to these in vivo studies is not detailed in the available literature, the in vivo results are promising.

Compound In Vivo Activity Model Efficacy
2e AntidepressantForced Swim Test (Mice)70.2% decrease in immobility duration.[9]
Anti-inflammatory-Good activity.[9]
Analgesic-Good activity.[9]
2q AntidepressantForced Swim Test (Mice)71.2% decrease in immobility duration.[9]
Anti-inflammatory-Good activity.[9]
Analgesic-Good activity.[9]

Experimental Protocols

Plinabulin: In Vitro Growth Inhibition Assay

Human cancer cell lines were seeded in 96-well plates and treated with varying concentrations of plinabulin for 72 hours.[3] Cell viability was then assessed using a standard method, such as the measurement of adenosine triphosphate content, to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[3]

Plinabulin: MC38 Colon Cancer Xenograft Model

Female C57BL/6 mice were subcutaneously injected with MC38 colon cancer cells.[10][11][12][13][14] Once tumors reached a palpable size (e.g., 50–100 mm³), mice were treated with plinabulin (e.g., 7.0 mg/kg, peri-tumorally) on a specified schedule.[1] Tumor growth was monitored regularly by measuring tumor volume.[1] At the end of the study, tumors were excised for further analysis.[10]

Bicyclomycin: In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MICs of bicyclomycin against various multidrug-resistant Gram-negative clinical isolates were determined using a standard broth microdilution method.[7] This assay identifies the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[15]

Bicyclomycin and Doxycycline: Murine Lung Infection Model

A murine model of lung infection was established using a virulent strain of K. pneumoniae.[7][16][17][18][19][20] The infected mice were then treated with bicyclomycin, doxycycline, or a combination of both.[7] The efficacy of the treatment was evaluated by measuring the bacterial burden in the lungs and observing the histopathological changes in the lung tissue.[7]

Novel Piperazine-2,5-dione Analogs: Forced Swim Test

The antidepressant effects of the novel piperazine-2,5-dione analogs were evaluated using the forced swim test in mice.[9] In this test, mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a decrease in this duration is indicative of an antidepressant-like effect.[9]

Mandatory Visualization

G cluster_0 Validation Workflow In Vitro Screening In Vitro Screening In Vivo Testing In Vivo Testing In Vitro Screening->In Vivo Testing Promising Activity Lead Optimization Lead Optimization In Vivo Testing->Lead Optimization Confirmed Efficacy

Caption: A simplified workflow for validating in vitro findings in vivo.

G Plinabulin Plinabulin Tubulin Binding Tubulin Binding Plinabulin->Tubulin Binding Microtubule Destabilization Microtubule Destabilization Tubulin Binding->Microtubule Destabilization GEF-H1 Release GEF-H1 Release Microtubule Destabilization->GEF-H1 Release JNK Pathway Activation JNK Pathway Activation GEF-H1 Release->JNK Pathway Activation Dendritic Cell Maturation Dendritic Cell Maturation GEF-H1 Release->Dendritic Cell Maturation Apoptosis Apoptosis JNK Pathway Activation->Apoptosis Anti-tumor Immunity Anti-tumor Immunity Dendritic Cell Maturation->Anti-tumor Immunity

Caption: Plinabulin's mechanism of action signaling pathway.

G cluster_0 In Vitro cluster_1 In Vivo Bicyclomycin Bicyclomycin Synergistic Bacteriostatic Effect Synergistic Bacteriostatic Effect Bicyclomycin->Synergistic Bacteriostatic Effect Doxycycline Doxycycline Doxycycline->Synergistic Bacteriostatic Effect Enhanced Bacterial Killing Enhanced Bacterial Killing Synergistic Bacteriostatic Effect->Enhanced Bacterial Killing Validation

Caption: Logical relationship of Bicyclomycin and Doxycycline synergy.

References

A Head-to-Head Comparison of Piperazine-2,5-dione Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of piperazine-2,5-diones (DKPs), a class of cyclic dipeptides with significant biological activities, selecting the optimal synthetic strategy is a critical decision. This guide provides a head-to-head comparison of three prominent methods: cyclodimerization of amino acids, the Ugi multicomponent reaction, and solid-phase synthesis. By objectively evaluating their performance with supporting experimental data, this guide aims to facilitate an informed choice of methodology tailored to specific research and development needs.

At a Glance: Comparing the Methods

The selection of a synthesis method for piperazine-2,5-diones hinges on factors such as desired structural diversity, scalability, and the importance of yield and purity. The following table summarizes the key quantitative data for each of the three primary methods.

FeatureCyclodimerization of Amino AcidsUgi Multicomponent ReactionSolid-Phase Synthesis
Starting Materials Amino acidsAldehyde, amine, carboxylic acid, isocyanideResin-bound amino acids or dipeptides
Typical Reaction Time 1 - 24 hours18 - 24 hours (for Ugi reaction) + cyclization time90 seconds - 18 hours (cyclization step)
Typical Temperature 170 - 190°CRoom temperature to elevated temperaturesRoom temperature to 60°C (thermal) or higher (microwave)
Reported Yields Moderate to high (can be substrate dependent)42 - 68% (overall for Ugi/cyclization)[1][2]>95% (cleavage from resin)[3]
Key Advantages Simple, direct method for symmetrical DKPs.High structural diversity from readily available starting materials. "Green" chemistry options are available.[4]High purity of the final product, suitable for library synthesis, automation potential.[3][5]
Key Disadvantages High temperatures can lead to side products, limited to symmetrical or simple unsymmetrical DKPs.Often requires a subsequent cyclization step, optimization of a four-component reaction can be complex.Requires specialized equipment and resins, can be more time-consuming for single compound synthesis.

In-Depth Analysis of Synthesis Methods

Cyclodimerization of Amino Acids

This classical approach involves the direct condensation of two amino acid molecules to form the piperazine-2,5-dione ring. The self-condensation of a single amino acid leads to a symmetrical DKP, while the condensation of two different amino acids can produce a mixture of symmetrical and unsymmetrical products.

A common example of this method is the synthesis of piperazine-2,5-dione from glycine.[6]

  • Reaction Setup: In a flask equipped with a reflux condenser, add glycine (1.0 equivalent) to ethylene glycol.

  • Heating: Heat the mixture to 170°C with constant stirring.[6]

  • Reaction: Maintain the temperature for approximately 1-2 hours. The reaction progress can be monitored by the evolution of water.

  • Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., ethanol) and recrystallize from hot water to obtain the pure piperazine-2,5-dione.

Cyclodimerization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amino_Acid_1 Amino Acid 1 Heating Heating (e.g., 170-190°C in Ethylene Glycol) Amino_Acid_1->Heating Amino_Acid_2 Amino Acid 2 Amino_Acid_2->Heating DKP Piperazine-2,5-dione Heating->DKP Cyclization -2H₂O Ugi_Reaction_Workflow cluster_reactants Ugi Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Ugi_Reaction Ugi-4CR Aldehyde->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Cyclization Post-Ugi Cyclization Ugi_Reaction->Cyclization Ugi Adduct DKP Substituted Piperazine-2,5-dione Cyclization->DKP Solid_Phase_Synthesis_Workflow Start Resin-bound Amino Acid 1 Couple_AA2 Couple Amino Acid 2 Start->Couple_AA2 Deprotection N-terminal Deprotection Couple_AA2->Deprotection Resin-bound Dipeptide Cyclative_Cleavage Cyclative Cleavage (Microwave or Thermal) Deprotection->Cyclative_Cleavage Product Pure Piperazine-2,5-dione Cyclative_Cleavage->Product Resin Spent Resin Cyclative_Cleavage->Resin

References

Benchmarking 1-(1-Aminoethyl)piperazine-2,5-dione: Data Currently Unavailable for Comparison with Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and commercial literature reveals a notable absence of specific data for the compound 1-(1-Aminoethyl)piperazine-2,5-dione. As of November 2025, there is no publicly available information regarding its mechanism of action, preclinical studies, or clinical trial data. This lack of information precludes a direct comparison against current standards of care for any therapeutic indication.

While research exists on the broader class of molecules known as piperazine-2,5-diones, these studies do not specifically identify or provide experimental data for this compound. For instance, some investigations into variously substituted piperazine-2,5-dione derivatives have explored their potential in the context of cartilage regeneration.[1][2] These studies, while establishing the non-toxic nature of the tested compounds on various cell lines up to certain concentrations, did not demonstrate significant anti-inflammatory activity in the models used.[1][2]

It is crucial to distinguish this compound from the similarly named but structurally different compound, N-(2-Aminoethyl)piperazine (AEP). AEP is a well-documented chemical with a distinct CAS number (140-31-8) and is primarily used in industrial applications such as an epoxy curing agent, corrosion inhibitor, and an intermediate in the synthesis of various pharmaceuticals.[3][4][5][6][7] Its toxicological and chemical properties are well-defined but are not applicable to the diketopiperazine structure specified.

The piperazine-2,5-dione scaffold itself is a recognized privileged structure in medicinal chemistry, known for its metabolic stability and potential to mimic peptide bonds.[8][9] Researchers have utilized this core to develop novel therapeutic agents, including those with anticancer properties.[9] However, without specific studies on the 1-(1-aminoethyl) substituted variant, its biological activity and potential therapeutic applications remain unknown.

Due to the current absence of published research, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, or visualizations for this compound. Researchers and drug development professionals interested in this specific compound may need to conduct initial exploratory studies to determine its pharmacological profile.

References

Safety Operating Guide

Personal protective equipment for handling 1-(1-Aminoethyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(1-Aminoethyl)piperazine-2,5-dione. The following procedures are based on best practices for handling piperazine derivatives and are intended to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for structurally similar compounds.

Body Part Personal Protective Equipment Standard
Eyes/Face Chemical safety goggles or a face shield.[1]OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and protective clothing to prevent skin exposure.[1][2]European Standard EN 374.[2]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dusts/aerosols are generated.[1][3]OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing risks. The following diagram and steps outline the safe handling protocol for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Workspace handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff & Dispose PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound or a closely related compound.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[4][5] Have an eyewash station and safety shower readily accessible.[6]

Step 2: Handling

  • Weighing: Handle the compound carefully to avoid generating dust.[4]

  • Dissolving/Use in Reaction: When dissolving the compound or using it in a reaction, avoid direct contact and inhalation of any vapors or mists.[4][7]

Step 3: Cleanup and Disposal

  • Decontaminate Workspace: Clean all surfaces that may have come into contact with the chemical.

  • Dispose of Waste: Dispose of the chemical waste in a suitable, labeled container for disposal by a licensed waste disposal company.[3] Do not allow the chemical to enter drains or surface water.[3][8]

  • Doff and Dispose of PPE: Remove and dispose of contaminated PPE, particularly gloves, in a designated waste container. Wash hands thoroughly with soap and water after handling.[4][7]

III. Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Contaminated Materials: Any materials, such as pipette tips, weigh boats, and paper towels, that come into contact with the chemical should be disposed of as hazardous waste.

  • Disposal Method: Arrange for the disposal of chemical waste through an approved waste disposal plant.[3] Do not dispose of it down the drain or in the regular trash.[3][8]

IV. Logical Relationship of PPE Selection

The selection of PPE is directly related to the potential hazards identified for piperazine derivatives. The following diagram illustrates this relationship.

cluster_hazards Potential Hazards cluster_ppe Required PPE hazard_skin Skin/Eye Irritation & Burns ppe_gloves Gloves & Protective Clothing hazard_skin->ppe_gloves ppe_goggles Safety Goggles/Face Shield hazard_skin->ppe_goggles hazard_inhalation Inhalation Toxicity ppe_respirator Respirator hazard_inhalation->ppe_respirator hazard_ingestion Ingestion Toxicity hazard_ingestion->ppe_gloves ppe_labcoat Lab Coat hazard_ingestion->ppe_labcoat

Caption: PPE Selection Based on Hazard Assessment.

References

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